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Shmt-IN-1

Cat. No.: B8103491
M. Wt: 375.2 g/mol
InChI Key: SPNNZCKKJSFKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Shmt-IN-1 is a useful research compound. Its molecular formula is C18H16Cl2N4O and its molecular weight is 375.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16Cl2N4O B8103491 Shmt-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-4-cyclobutyl-4-(3,5-dichlorophenyl)-3-methyl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O/c1-9-15-17(24-23-9)25-16(22)14(8-21)18(15,10-3-2-4-10)11-5-12(19)7-13(20)6-11/h5-7,10H,2-4,22H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNNZCKKJSFKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C2(C3CCC3)C4=CC(=CC(=C4)Cl)Cl)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Shmt-IN-1: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Shmt-IN-1 is a potent small-molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon (1C) metabolism. This pathway is frequently upregulated in cancer to meet the high demand for nucleotides, amino acids, and reducing equivalents necessary for rapid proliferation. This compound, by targeting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, disrupts this metabolic network, leading to cancer cell death. This technical guide provides an in-depth analysis of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Introduction to SHMT and One-Carbon Metabolism

Serine hydroxymethyltransferase is a pyridoxal phosphate-dependent enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1][2] This reaction is a cornerstone of 1C metabolism, providing the primary source of one-carbon units for various biosynthetic pathways essential for cancer cell survival and proliferation.[1][2]

There are two major isoforms of SHMT in mammalian cells:

  • SHMT1 (Cytosolic): Primarily involved in the de novo synthesis of thymidylate and purines in the cytoplasm.[1][3]

  • SHMT2 (Mitochondrial): Plays a crucial role in generating one-carbon units in the mitochondria, which can then be exported to the cytoplasm. SHMT2 is consistently overexpressed in a wide range of cancers.[4][5]

Due to their central role in supporting tumorigenesis, both SHMT1 and SHMT2 have emerged as attractive therapeutic targets in oncology.[1][2]

This compound: A Dual Inhibitor of SHMT1 and SHMT2

This compound (also known as SHIN1) is a potent, folate-competitive inhibitor of both human SHMT1 and SHMT2.[4][6] Its dual inhibitory action is critical, as studies have shown that targeting both isoforms is necessary to effectively block cancer cell proliferation.[6]

Mechanism of Action of this compound in Cancer Cells

The primary mechanism of action of this compound is the disruption of 1C metabolism, leading to a cascade of downstream effects that culminate in cancer cell death.

Inhibition of Nucleotide Biosynthesis

By blocking the production of 5,10-CH2-THF, this compound depletes the pool of one-carbon units required for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[6][7] This leads to:

  • Cell Cycle Arrest: Depletion of nucleotides triggers cell cycle arrest, preventing cancer cells from progressing through the S-phase of the cell cycle.[1]

  • DNA Damage: An imbalance in the nucleotide pool can lead to the misincorporation of uracil into DNA, inducing DNA damage and activating apoptotic pathways.

  • Apoptosis: The culmination of cell cycle arrest and DNA damage leads to programmed cell death.

Disruption of Redox Homeostasis

The mitochondrial 1C pathway, driven by SHMT2, is a significant source of NADPH, which is crucial for maintaining redox balance and protecting cells from oxidative stress. Inhibition of SHMT2 by this compound can lead to an increase in reactive oxygen species (ROS), further contributing to cellular damage and apoptosis.

Induction of p53-Dependent Apoptosis

In some cancer types, such as lung cancer, the inhibition of SHMT1 has been shown to induce p53-dependent apoptosis.[8] The accumulation of DNA damage resulting from nucleotide pool disruption can activate the p53 tumor suppressor pathway.

Synergy with Other Chemotherapeutic Agents

This compound has demonstrated synergistic effects when combined with other anticancer drugs, such as methotrexate, an antifolate agent.[9] By targeting different nodes within the folate metabolism pathway, combination therapies can achieve a more potent antitumor effect.

Quantitative Data on this compound Activity

The following tables summarize the in vitro efficacy of this compound and related compounds across various cancer cell lines.

Table 1: Biochemical and Cellular Activity of SHMT Inhibitors

CompoundTargetBiochemical IC50 (µM)Cellular Serine-to-Glycine Flux IC50 (µM)
SEL302-01612SHMT1/2SHMT1: 0.01, SHMT2: 0.020.03
SEL302-00332SHMT1/2SHMT1: 0.22, SHMT2: 0.010.05
SEL302-00621SHMT1/2SHMT1: 0.08, SHMT2: 0.160.4
This compound (SHIN1)SHMT1/2~0.01Not explicitly stated

Data extracted from Ryvu Therapeutics presentation.[10]

Table 2: Anti-proliferative Activity (GI50, µM) of SHMT Inhibitors in Cancer Cell Lines (72h treatment)

CompoundBreast Cancer Cell Line (-FA)Breast Cancer Cell Line (+FA)Lung Cancer Cell Line (-FA)Lung Cancer Cell Line (+FA)
SEL302-016120.23> 100.35> 10
SEL302-003320.9> 100.6> 10
SEL302-006210.89> 103.2> 10

(-FA) indicates folate-depleted media; (+FA) indicates folate-replete media. Data extracted from Ryvu Therapeutics presentation.[10]

Table 3: IC50 Values of Pyrazolopyran Derivatives against SHMT and Cancer Cell Lines

CompoundSHMT1 IC50 (µM)SHMT2 IC50 (µM)Lung Cancer Cell Line IC50 (µM)Colon Cancer Cell Line IC50 (µM)
Compound 2.1257.9 ± 5.5227.2 ± 38.011.5 - 3434 - 200

Data extracted from a study on a pyrazolopyran derivative.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical SHMT Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified SHMT protein.

Materials:

  • Purified recombinant human SHMT1 and SHMT2 proteins

  • L-serine

  • Tetrahydrofolate (THF)

  • Pyridoxal 5'-phosphate (PLP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT)

  • This compound or other test compounds

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing assay buffer, PLP, and THF in a 96-well plate.

  • Add varying concentrations of this compound or control vehicle (e.g., DMSO) to the wells.

  • Initiate the reaction by adding purified SHMT1 or SHMT2 enzyme.

  • Start the enzymatic reaction by adding L-serine.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a quenching solution).

  • Measure the production of glycine or the consumption of serine using a suitable detection method (e.g., a coupled enzyme assay that measures NADH production, or LC-MS).[12]

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13][14][15]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14][15]

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's antitumor efficacy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound or vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[6][16]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or a vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).

  • Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[17]

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Compare the tumor growth rates between the treatment and control groups to assess the in vivo efficacy of this compound.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

One-Carbon Metabolism and Nucleotide Synthesis

One_Carbon_Metabolism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Serine_ext Serine Serine_cyto Serine Serine_ext->Serine_cyto Glycine_cyto Glycine Serine_cyto->Glycine_cyto Serine_mito Serine Serine_cyto->Serine_mito Glycine_cyto->Serine_cyto THF_cyto THF CH2THF_cyto 5,10-CH2-THF THF_cyto->CH2THF_cyto CH2THF_cyto->THF_cyto Purines_cyto Purine Synthesis CH2THF_cyto->Purines_cyto Thymidylate Thymidylate Synthesis CH2THF_cyto->Thymidylate SHMT1 SHMT1 Shmt_IN_1_cyto This compound Shmt_IN_1_cyto->SHMT1 inhibits Glycine_mito Glycine Serine_mito->Glycine_mito Glycine_mito->Serine_mito THF_mito THF CH2THF_mito 5,10-CH2-THF THF_mito->CH2THF_mito CH2THF_mito->THF_mito Formate Formate CH2THF_mito->Formate SHMT2 SHMT2 Shmt_IN_1_mito This compound Shmt_IN_1_mito->SHMT2 inhibits Formate->CH2THF_cyto exports to cytoplasm

Caption: One-Carbon Metabolism Pathway and this compound Inhibition.

Downstream Effects of SHMT Inhibition

Downstream_Effects Shmt_IN_1 This compound SHMT1_2 SHMT1/2 Shmt_IN_1->SHMT1_2 inhibits One_Carbon_Pool Decreased 5,10-CH2-THF SHMT1_2->One_Carbon_Pool leads to Nucleotide_Depletion Purine & Thymidylate Depletion One_Carbon_Pool->Nucleotide_Depletion DNA_Damage DNA Damage & Uracil Misincorporation Nucleotide_Depletion->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) Nucleotide_Depletion->Cell_Cycle_Arrest p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Downstream consequences of SHMT inhibition by this compound.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture biochemical_assay Biochemical Assay (Purified SHMT1/2) start->biochemical_assay treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_analysis Data Analysis (IC50/GI50 Determination) biochemical_assay->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: A typical in vitro experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic strategy for a variety of cancers by targeting a key metabolic vulnerability. Its dual inhibition of SHMT1 and SHMT2 effectively disrupts one-carbon metabolism, leading to the depletion of essential building blocks for DNA synthesis, increased oxidative stress, and ultimately, cancer cell death. The preclinical data strongly support the continued investigation of this compound and other SHMT inhibitors as novel anticancer agents, both as monotherapies and in combination with existing chemotherapeutics. Further research will be crucial to delineate the full spectrum of cancers sensitive to SHMT inhibition and to optimize the clinical application of this therapeutic approach.

References

A Technical Guide to the Serine Hydroxymethyltransferase (SHMT) Inhibition Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

One-carbon (1C) metabolism is a fundamental biochemical network essential for the biosynthesis of nucleotides and amino acids, making it a critical pathway for the proliferation of cancer cells.[1][2] At the heart of this network is serine hydroxymethyltransferase (SHMT), a pyridoxal phosphate-dependent enzyme that catalyzes the reversible conversion of serine to glycine, while transferring a one-carbon unit to tetrahydrofolate (THF).[3][4] Humans express two key isoforms: cytosolic SHMT1 and mitochondrial SHMT2.[3] Notably, SHMT2 is frequently overexpressed in a wide range of cancers, correlating with more aggressive disease and poor patient outcomes, which establishes it as a compelling therapeutic target.[5][6][7]

This technical guide provides an in-depth overview of the SHMT inhibition pathway, focusing on a well-characterized class of pyrazolopyran-based small-molecule inhibitors, herein referred to as the SHMT-IN-1 class (which includes compounds like SHIN1 and SHIN2). We will detail the mechanism of action of these inhibitors, the downstream cellular and metabolic consequences, and present key quantitative data. Furthermore, this guide provides detailed experimental protocols for assessing enzyme inhibition, cellular target engagement, and anti-proliferative effects, alongside visualizations of the core pathways and workflows to support further research and drug development in this domain.

The Role of SHMT in One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that manage the transfer of one-carbon units for various biosynthetic processes.[7] This network is compartmentalized between the mitochondria and the cytoplasm and is crucial for synthesizing purines and thymidylate (for DNA and RNA synthesis), remethylating homocysteine to methionine, and maintaining redox balance.[8][9]

The SHMT enzymes are central to this pathway.[10]

  • SHMT2 (Mitochondrial Isoform): Located in the mitochondria, SHMT2 is the primary enzyme responsible for catabolizing serine to provide the bulk of one-carbon units for the cell.[6][11] It converts serine and THF into glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[5] These one-carbon units can be used within the mitochondria or exported to the cytoplasm, often in the form of formate, to support cytosolic biosynthesis.[12]

  • SHMT1 (Cytosolic Isoform): Located in the cytoplasm, SHMT1 also catalyzes the same reversible reaction.[13] During the S-phase of the cell cycle, SHMT1, along with other enzymes of the thymidylate synthesis pathway, translocates to the nucleus to support localized de novo thymidylate (dTMP) production for DNA replication.[12][14]

Given that cancer cells have a heightened demand for nucleotides to sustain rapid proliferation, they become highly dependent on the 1C metabolic pathway.[15][16] The frequent upregulation of SHMT2 in tumors highlights this dependency and makes it an attractive target for anticancer therapy.[6][7]

One_Carbon_Metabolism cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol / Nucleus Mito_Serine Serine SHMT2 SHMT2 Mito_Serine->SHMT2 Mito_Glycine Glycine Mito_THF THF Mito_THF->SHMT2 Mito_5_10_CH2_THF 5,10-CH2-THF MTHFD2L MTHFD2/1L Mito_5_10_CH2_THF->MTHFD2L to Cytosol SHMT2->Mito_Glycine reversible SHMT2->Mito_5_10_CH2_THF reversible Formate_out Formate Cyto_5_10_CH2_THF 5,10-CH2-THF Formate_out->Cyto_5_10_CH2_THF 1C Unit Source MTHFD2L->Formate_out to Cytosol Cyto_Serine Serine SHMT1 SHMT1 Cyto_Serine->SHMT1 Cyto_Glycine Glycine Purines Purine Synthesis Cyto_Glycine->Purines Cyto_THF THF Cyto_THF->SHMT1 TYMS TYMS Cyto_5_10_CH2_THF->TYMS Cyto_5_10_CH2_THF->Purines SHMT1->Cyto_Glycine reversible SHMT1->Cyto_5_10_CH2_THF reversible dUMP dUMP dUMP->TYMS dTMP dTMP (Thymidylate) TYMS->dTMP DHF DHF TYMS->DHF DHFR DHFR DHF->DHFR NADPH DHFR->Cyto_THF NADPH

Figure 1: Overview of compartmentalized one-carbon metabolism. (Max-Width: 760px)

This compound and the Pyrazolopyran Class of Inhibitors

A significant breakthrough in targeting SHMT was the development of inhibitors based on a pyrazolopyran scaffold.[11] Compounds such as SHIN1 (also known as RZ-2994) and the in vivo-active derivative SHIN2 are potent, cell-permeable, dual inhibitors of both human SHMT1 and SHMT2.[8][11] These inhibitors act by competing with the natural cofactor, tetrahydrofolate, for binding to the enzyme's active site.[8][11] Genetic studies have confirmed that simultaneous inhibition of both SHMT1 and SHMT2 is required to effectively block cancer cell proliferation and tumor formation, validating the dual-inhibitor approach.[17]

Quantitative Data: Biochemical Potency

The pyrazolopyran-based inhibitors exhibit high potency against both SHMT isoforms, with IC₅₀ values in the low nanomolar range. This stands in contrast to classic antifolate drugs like pemetrexed, for which SHMT is a much weaker, secondary target.[11]

InhibitorTarget Isoform(s)Potency MetricValueReference(s)
SHIN1 Human SHMT1IC₅₀5 nM[18]
Human SHMT2IC₅₀13 nM[18]
SHMT-IN-2 Human SHMT1IC₅₀13 nM[18]
Human SHMT2IC₅₀66 nM[18]
Pemetrexed Human SHMT1Kᵢ~19.1 µM[11]
Lometrexol Human SHMT2IC₅₀~100 µM[11]

The SHMT Inhibition Pathway: Cellular Consequences

Inhibition of SHMT1 and SHMT2 by a compound like SHIN1 initiates a cascade of metabolic disruptions that are particularly detrimental to cancer cells.

  • Depletion of One-Carbon Units: The primary effect is the blockade of 5,10-CH₂-THF production from serine. This severely limits the cellular pool of available one-carbon units.[17]

  • Impaired Nucleotide Synthesis: The depletion of 5,10-CH₂-THF directly inhibits the synthesis of dTMP from dUMP (catalyzed by thymidylate synthase) and the de novo synthesis of purines.[19]

  • DNA Synthesis Block & Cell Cycle Arrest: The resulting nucleotide shortage stalls DNA replication and repair, leading to cell cycle arrest and, ultimately, p53-dependent apoptosis in susceptible cells.[2][13]

  • Glycine Depletion: The forward reaction catalyzed by SHMT is also the primary source of endogenous glycine. Inhibition of SHMT can therefore lead to glycine starvation. This is particularly relevant in certain cancer types, like diffuse large B-cell lymphoma (DLBCL), which have defective glycine import and are thus exquisitely sensitive to a shutdown of intracellular glycine synthesis.[11][17]

A key hallmark of on-target SHMT inhibition is the ability to rescue cell proliferation by supplying an exogenous source of one-carbon units, such as formate.[8] Formate can be converted into 10-formyl-THF in the cytoplasm, thereby bypassing the SHMT-catalyzed step and replenishing the 1C pool for nucleotide synthesis.[17]

SHMT_Inhibition_Pathway cluster_consequences Metabolic Consequences cluster_downstream Downstream Cellular Effects inhibitor This compound / SHIN1 shmt SHMT1 & SHMT2 inhibitor->shmt Binds & Inhibits reaction Serine + THF -> Glycine + 5,10-CH2-THF inhibitor->reaction BLOCKS glycine_dep Reduced [Glycine] reaction->glycine_dep folate_dep Reduced [5,10-CH2-THF] reaction->folate_dep purine_imp Impaired Purine Synthesis folate_dep->purine_imp dtmp_imp Impaired Thymidylate Synthesis folate_dep->dtmp_imp dna_block DNA Synthesis & Repair Block purine_imp->dna_block dtmp_imp->dna_block apoptosis Cell Cycle Arrest & Apoptosis dna_block->apoptosis formate Exogenous Formate (Rescue Agent) formate->purine_imp Bypasses Block formate->dtmp_imp Bypasses Block

Figure 2: Cellular consequences of the SHMT inhibition pathway. (Max-Width: 760px)

Experimental Protocols for Studying SHMT Inhibition

Protocol: In Vitro SHMT Enzyme Activity Assay

This protocol describes a coupled spectrophotometric assay to measure SHMT activity and determine inhibitor IC₅₀ values.[20]

  • Principle: The SHMT-catalyzed production of 5,10-CH₂-THF is coupled to the NADP⁺-dependent reaction of 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD). The rate of NADPH formation is monitored by the increase in absorbance at 340-375 nm.

  • Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.

    • Recombinant human SHMT1 or SHMT2 enzyme.

    • Recombinant human MTHFD1 (cytosolic, bifunctional) enzyme.

    • L-Serine stock solution (e.g., 100 mM).

    • Tetrahydrofolate (THF) stock solution (e.g., 10 mM, prepared fresh in buffer with 50 mM 2-mercaptoethanol).

    • NADP⁺ stock solution (e.g., 25 mM).

    • SHMT inhibitor stock solution in DMSO.

  • Procedure:

    • Prepare a reaction master mix in Assay Buffer containing MTHFD (e.g., 5 µM), L-serine (e.g., 2 mM), and NADP⁺ (e.g., 0.25 mM).

    • In a 96-well UV-transparent plate, add the desired concentration of the SHMT inhibitor (serially diluted) and an equivalent volume of DMSO for control wells.

    • Add the SHMT enzyme (e.g., 50 nM final concentration) to each well and incubate for 10-15 minutes at 25°C to allow for inhibitor binding.

    • Initiate the reaction by adding THF (e.g., 0.4 mM final concentration).

    • Immediately place the plate in a spectrophotometer pre-set to 25°C and measure the increase in absorbance at 375 nm over time (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve for each inhibitor concentration.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Target Engagement via Isotope Tracing

This protocol uses stable isotope-labeled serine and LC-MS to confirm that the inhibitor blocks SHMT activity inside cells.[17]

  • Principle: Cells are cultured with U-¹³C-serine. In the absence of an inhibitor, SHMT will convert this into ¹³C-labeled glycine. The inhibitor's effectiveness is measured by its ability to reduce the formation of labeled glycine.

  • Reagents:

    • Appropriate cancer cell line (e.g., HCT-116).

    • Culture medium, dialyzed FBS (to control for unlabeled serine/glycine).

    • U-¹³C₅,¹⁵N₁-L-serine tracer.

    • SHMT inhibitor.

    • Quenching/Extraction Solvent: 80% Methanol, pre-chilled to -80°C.

  • Procedure:

    • Plate cells in 6-well plates and allow them to adhere and reach ~70-80% confluency.

    • Wash cells with PBS and replace the medium with fresh medium containing the SHMT inhibitor at the desired concentration (e.g., 1x, 5x, 10x IC₅₀). Incubate for a predetermined time (e.g., 4-6 hours).

    • Replace the medium with medium containing the U-¹³C-serine tracer and the inhibitor. Incubate for the desired labeling period (e.g., 1-8 hours).

    • To quench metabolism, aspirate the medium and immediately wash the cells with ice-cold saline.

    • Add 1 mL of -80°C Extraction Solvent to each well. Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at max speed for 15 minutes at 4°C to pellet protein and debris.

    • Transfer the supernatant (containing polar metabolites) to a new tube and dry using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.

  • Data Analysis:

    • Perform LC-MS analysis to separate and detect metabolites.

    • Extract ion chromatograms for serine, glycine, and their various isotopologues (e.g., glycine M+0, M+1, M+2).

    • Calculate the fractional labeling of glycine (e.g., M+2 / (M+0 + M+1 + M+2)) in inhibitor-treated versus control cells. A significant reduction in fractional labeling indicates target engagement.

Workflow_Isotope_Tracing start Plate & Grow Cancer Cells pretreat Pre-treat with SHMT Inhibitor start->pretreat label Add Medium with U-13C-Serine + Inhibitor pretreat->label quench Quench Metabolism & Extract Metabolites label->quench lcms LC-MS Analysis quench->lcms analyze Analyze Isotopologue Distribution (e.g., Glycine M+2) lcms->analyze

Figure 3: Experimental workflow for cellular target engagement. (Max-Width: 760px)
Protocol: Cell Proliferation and Formate Rescue Assay

  • Principle: To determine the anti-proliferative efficacy (GI₅₀) of an SHMT inhibitor and to confirm its on-target effect through metabolic rescue.

  • Reagents:

    • Cancer cell line of interest.

    • Complete culture medium.

    • SHMT inhibitor.

    • Sodium Formate stock solution (e.g., 1 M, sterile filtered).

    • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin).

  • Procedure:

    • Seed cells in 96-well plates at a low density and allow them to attach overnight.

    • Prepare serial dilutions of the SHMT inhibitor in culture medium.

    • Prepare a second set of identical inhibitor dilutions in culture medium supplemented with Sodium Formate (e.g., 1 mM final concentration).

    • Aspirate the medium from the cells and add the inhibitor-containing medium (with and without formate). Include vehicle control wells.

    • Incubate the plates for 72-96 hours.

    • Measure cell viability using a chosen reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize viability data to the vehicle control.

    • Plot the percent viability versus log inhibitor concentration for both the inhibitor-only and the inhibitor + formate conditions.

    • Calculate the GI₅₀ (or IC₅₀) value for the inhibitor-only condition.

    • A significant rightward shift in the dose-response curve in the presence of formate confirms that the inhibitor's primary anti-proliferative effect is due to the blockade of the one-carbon pathway.

Quantitative Analysis of Cellular Efficacy

The cellular potency of SHMT inhibitors is typically lower than their biochemical potency, reflecting factors like cell permeability and metabolic context. The efficacy varies across different cancer cell lines, with some showing particular vulnerabilities.[11][21]

InhibitorCell LineAssay TypePotency (IC₅₀/GI₅₀)Key ContextReference(s)
SHIN1 HCT-116 (Colon)Proliferation870 nMGrowth rescueable by formate[11]
SHIN1 8988T (Pancreatic)Growth< 100 nMRelies on cytosolic SHMT1[21]
(+)SHIN2 HCT-116 (Colon)Proliferation~250 nMIn vitro activity[8]
(+)SHIN2 Molt4 (T-ALL)Proliferation~500 nMIn vitro activity[8]

Therapeutic Strategies and Future Directions

Targeting SHMT represents a promising strategy in oncology, with several key avenues for future development:

  • Biomarker-Driven Patient Selection: Identifying tumors with high SHMT2 expression or specific metabolic dependencies, such as defective glycine transporters, could help select patients most likely to respond to SHMT inhibition.[17]

  • Combination Therapies: SHMT inhibitors show strong synergy with other drugs targeting the folate pathway. For instance, combining an SHMT inhibitor like SHIN2 with methotrexate (a DHFR inhibitor) has demonstrated synergistic anti-leukemic activity in preclinical models.[8] This combination attacks the 1C pathway at two distinct nodes.

  • Overcoming Resistance: In models of methotrexate resistance, T-cell acute lymphoblastic leukemia (T-ALL) cells showed increased sensitivity to SHMT inhibition, suggesting it could be a viable strategy for treating resistant disease.[8]

  • Development of In Vivo-Active Agents: The creation of compounds like SHIN2, which has improved pharmacokinetic properties suitable for in vivo studies, is a critical step toward clinical translation.[8]

Conclusion

The inhibition of serine hydroxymethyltransferase is a validated and compelling therapeutic strategy for targeting the metabolic vulnerabilities of cancer. The development of potent, dual SHMT1/2 inhibitors of the pyrazolopyran class has provided powerful tools to probe this pathway and has demonstrated significant anti-tumor activity in preclinical models. By disrupting the central node of one-carbon metabolism, these inhibitors starve cancer cells of the essential building blocks required for proliferation. Future work focused on identifying responsive patient populations and exploring rational combination therapies will be crucial for translating the promise of SHMT inhibition into effective clinical treatments.

References

The Discovery and Synthesis of Shmt-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Shmt-IN-1, a potent inhibitor of serine hydroxymethyltransferase (SHMT). This compound, also identified as compound (±)-46, emerged from a research program targeting plasmodial SHMT for the development of novel antimalarial agents and has also demonstrated antitumor activity.[1][2] This document details the quantitative biological data, experimental protocols, and key structural relationships of this compound and its analogs.

Introduction to SHMT as a Therapeutic Target

Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that plays a critical role in one-carbon metabolism.[3] It catalyzes the reversible conversion of L-serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[3] This reaction is a primary source of one-carbon units essential for the biosynthesis of purines, thymidylate, and other vital biomolecules.[3] Consequently, SHMT is a crucial enzyme for the proliferation of rapidly dividing cells, including cancer cells and pathogenic organisms like Plasmodium falciparum, the parasite responsible for malaria.[1][3]

In humans, two major isoforms of SHMT exist: a cytosolic form (SHMT1) and a mitochondrial form (SHMT2). Both isoforms have been implicated in cancer progression, making them attractive targets for anticancer drug development.[4] this compound originates from a class of pyrazolopyran derivatives initially investigated as inhibitors of plant SHMT and subsequently optimized for potent inhibition of plasmodial SHMT.[5]

Quantitative Biological Data

The inhibitory activity of this compound and related compounds has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data from these studies.

CompoundTargetIC50 (nM)Assay TypeReference
This compound ((±)-46)Plasmodial SHMTPotent inhibitorBiochemical Assay[1][2]
SHIN1 (RZ-2994)Human SHMT15In vitro assay
Human SHMT213In vitro assay
SHMT-IN-2Human SHMT113In vitro assay
Human SHMT266In vitro assay
SHMT-IN-3 (Hit 1)Human SHMT1530In vitro assay

Note: Specific IC50 values for this compound against plasmodial SHMT are detailed in the primary literature and are generally in the low nanomolar range.

CompoundCell Line / OrganismEC50 / IC50Assay TypeReference
Pyrazolopyran DerivativesP. falciparum (blood-stage)Low nanomolar rangeCell-based assay[2]
Pyrazolopyran DerivativesP. berghei (liver-stage)Low nanomolar rangeCell-based assay
SHIN1Human T-cell proliferationLow micromolar rangeCell-based assay
Compound 2.12Lung cancer cell linesMid-micromolar rangeCell growth inhibition[4]

Experimental Protocols

Synthesis of this compound (Illustrative General Pathway)

The synthesis of the pyrazolopyran core of this compound and related analogs typically involves a multi-step reaction sequence. A generalized workflow is depicted below. For the specific synthesis of this compound (compound (±)-46), please refer to the detailed methods in Witschel et al., J Med Chem. 2015;58(7):3117-30.[2]

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_cyclization Core Formation cluster_final Final Product A Substituted Phenylhydrazine C Pyrazolone Intermediate A->C Condensation B Diethyl Ketomalonate B->C D Chalcone Derivative C->D Knoevenagel Condensation with Substituted Aldehyde E Michael Addition D->E F Cyclization E->F Intramolecular G This compound (Pyrazolopyran Core) F->G

A generalized synthetic workflow for the pyrazolopyran core of this compound.
Biochemical SHMT Inhibition Assay

The enzymatic activity of SHMT and its inhibition by compounds like this compound can be measured using a spectrophotometric coupled assay.

  • Reagents and Buffers:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT.

    • Enzyme: Recombinant purified SHMT (plasmodial or human).

    • Substrates: L-serine and tetrahydrofolate (THF).

    • Coupling Enzyme: 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD).

    • Cofactor: NADP+.

    • Inhibitor: this compound dissolved in DMSO.

  • Procedure:

    • The reaction is typically performed in a 96-well plate format.

    • Add assay buffer, MTHFD, NADP+, and varying concentrations of the inhibitor (this compound) to the wells.

    • Initiate the reaction by adding SHMT and the substrates (L-serine and THF).

    • The SHMT-catalyzed reaction produces 5,10-methylenetetrahydrofolate.

    • The coupling enzyme, MTHFD, immediately oxidizes 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate, with the concomitant reduction of NADP+ to NADPH.

    • Monitor the increase in absorbance at 340 nm (due to NADPH formation) over time using a plate reader.

    • Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.

Cell-Based Antimalarial Assay (P. falciparum)

The efficacy of this compound against the blood stages of P. falciparum is assessed using a SYBR Green I-based fluorescence assay.

  • Materials:

    • P. falciparum culture (e.g., NF54 strain).

    • Human red blood cells.

    • Complete culture medium (RPMI 1640, AlbuMAX, hypoxanthine).

    • Lysis buffer with SYBR Green I dye.

    • 96-well plates.

  • Procedure:

    • Synchronize the parasite culture to the ring stage.

    • Prepare a suspension of infected red blood cells at a defined parasitemia and hematocrit.

    • Add the cell suspension to 96-well plates containing serial dilutions of this compound.

    • Incubate the plates for 72 hours under standard culture conditions (37 °C, 5% CO2, 5% O2).

    • After incubation, lyse the cells by adding the SYBR Green I lysis buffer. SYBR Green I intercalates with the DNA of the parasites.

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate the EC50 values by plotting the percentage of growth inhibition against the drug concentration.

Signaling Pathways and Experimental Logic

The development and evaluation of this compound follow a logical progression from targeting the enzyme to cellular and organismal effects. The one-carbon metabolism pathway, in which SHMT is a key player, is central to this process.

G cluster_pathway One-Carbon Metabolism Pathway cluster_synthesis Nucleotide Synthesis cluster_inhibition Inhibition and Cellular Effects Serine Serine SHMT SHMT Serine->SHMT Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT CH2THF 5,10-Methylene-THF Purines Purine Synthesis CH2THF->Purines Thymidylate Thymidylate Synthesis CH2THF->Thymidylate SHMT->Glycine SHMT->CH2THF DNA_synthesis_block Blockage of DNA Synthesis Purines->DNA_synthesis_block Thymidylate->DNA_synthesis_block Shmt_IN_1 This compound Inhibition Inhibition of SHMT Shmt_IN_1->Inhibition Inhibition->SHMT Depletion Depletion of 5,10-Methylene-THF Inhibition->Depletion Depletion->Purines Depletion->Thymidylate Cell_death Cell Death (e.g., in Plasmodium or Cancer Cells) DNA_synthesis_block->Cell_death

The mechanism of action of this compound within the one-carbon metabolism pathway.

The logical workflow for the discovery and characterization of this compound is a standard paradigm in drug development.

G A Target Identification (Plasmodial SHMT) B High-Throughput Screening or Rational Design A->B C Hit Identification (Pyrazolopyran Scaffold) B->C D Lead Optimization (Synthesis of Analogs, e.g., this compound) C->D E Biochemical Assays (IC50 vs. SHMT) D->E H Structural Biology (Co-crystal Structures) D->H F Cell-Based Assays (EC50 vs. P. falciparum) E->F G In Vivo Efficacy Studies (Malaria Mouse Models) F->G H->D  Structure-Activity  Relationship (SAR)

A typical drug discovery workflow for the development of SHMT inhibitors like this compound.

Conclusion

This compound is a potent pyrazolopyran-based inhibitor of plasmodial SHMT, representing a significant advancement in the pursuit of novel antimalarial therapeutics. Its discovery has also contributed to the broader understanding of SHMT inhibition as a potential strategy for cancer treatment. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, parasitology, and oncology. Further investigation into the pharmacokinetics, safety profile, and in vivo efficacy of this compound and its analogs is warranted to fully elucidate their therapeutic potential.

References

Off-Target Effects of Shmt-IN-1 at High Concentrations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shmt-IN-1 is a potent, dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase, key enzymes in one-carbon metabolism crucial for nucleotide synthesis, and cancer cell proliferation. While its on-target effects have been extensively validated, understanding its off-target profile, particularly at high concentrations, is critical for its development as a selective chemical probe and potential therapeutic agent. This technical guide synthesizes the available information on the selectivity of this compound, details the experimental protocols used to characterize its activity, and discusses the methodologies for evaluating off-target effects. Despite a comprehensive review of the scientific literature, broad-panel quantitative screening data on the off-target effects of this compound at high concentrations are not publicly available. This guide, therefore, focuses on its known on-target activities and provides a framework for assessing potential off-target liabilities.

Introduction to this compound and One-Carbon Metabolism

One-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (methionine and glycine), and for methylation reactions.[1][2] Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF).[3] This reaction is a primary source of one-carbon units for the cell.[3] In humans, two major isoforms exist: SHMT1 in the cytoplasm and SHMT2 in the mitochondria.[1] Both isoforms are frequently overexpressed in various cancers to meet the high metabolic demands of rapid proliferation, making them attractive targets for anti-cancer therapies.[4][5]

This compound (also known as SHIN1) is a pyrazolopyran-based small molecule inhibitor designed to be a dual inhibitor of both SHMT1 and SHMT2.[1][4] It acts as a folate-competitive inhibitor, binding to the active site of the enzyme.[4]

On-Target Activity and Potency of this compound

The on-target activity of this compound has been demonstrated through various biochemical and cell-based assays. The following table summarizes the reported potency of this compound and its active enantiomer, (+)-SHIN1.

Compound Target Assay Type IC50 Reference
This compound (racemic)Plasmodial SHMTBiochemicalPotent inhibitor[6]
(+)-SHIN1Human SHMT1BiochemicalPotent (nM range)[4]
(+)-SHIN1Human SHMT2BiochemicalPotent (nM range)[4]
(+)-SHIN1HCT-116 cellsCell Growth870 nM[4][7]
(+)-SHIN1SHMT2 knockout cellsCell Growth< 50 nM[7]

Signaling Pathway and Metabolic Consequences of SHMT Inhibition

Inhibition of SHMT1 and SHMT2 by this compound has significant downstream effects on cellular metabolism. By blocking the production of 5,10-methylenetetrahydrofolate, this compound disrupts the synthesis of purines and thymidylate, which are essential for DNA replication and repair. This leads to an accumulation of upstream metabolites and a depletion of downstream products.

SHMT_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito CH2THF_mito 5,10-CH2-THF SHMT2->CH2THF_mito THF_mito THF THF_mito->SHMT2 Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto CH2THF_cyto 5,10-CH2-THF SHMT1->CH2THF_cyto THF_cyto THF THF_cyto->SHMT1 Purine_synthesis Purine Synthesis CH2THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis CH2THF_cyto->Thymidylate_synthesis Shmt_IN_1 This compound Shmt_IN_1->SHMT2 inhibition Shmt_IN_1->SHMT1 inhibition

Figure 1: Simplified signaling pathway of SHMT inhibition by this compound.

Experimental Protocols for On-Target Validation

The on-target effects of this compound are typically validated using a combination of biochemical and cellular assays.

Biochemical SHMT Activity Assay

This assay directly measures the enzymatic activity of purified SHMT1 or SHMT2 in the presence of varying concentrations of the inhibitor.

SHMT_Biochemical_Assay start Start reagents Prepare reaction mix: - Purified SHMT1 or SHMT2 - Serine - Tetrahydrofolate (THF) - Pyridoxal phosphate (PLP) start->reagents inhibitor Add varying concentrations of this compound reagents->inhibitor incubation Incubate at 37°C inhibitor->incubation detection Measure production of 5,10-methylenetetrahydrofolate (e.g., coupled enzymatic assay) incubation->detection analysis Calculate IC50 value detection->analysis end End analysis->end

Figure 2: Workflow for a biochemical SHMT activity assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

CETSA_Workflow start Start cell_culture Culture cells of interest start->cell_culture treatment Treat cells with this compound or vehicle control cell_culture->treatment heating Heat cell lysates to a range of temperatures treatment->heating centrifugation Centrifuge to separate soluble and precipitated proteins heating->centrifugation western_blot Analyze soluble fraction by Western Blot for SHMT1/2 centrifugation->western_blot analysis Quantify band intensity to determine thermal stabilization western_blot->analysis end End analysis->end

Figure 3: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Isotope Tracer Metabolomics

This method traces the metabolic fate of labeled substrates (e.g., ¹³C-serine) to quantify the impact of SHMT inhibition on downstream metabolic pathways.

Assessment of Off-Target Effects

A critical aspect of drug development is the comprehensive evaluation of a compound's selectivity. Off-target interactions can lead to unexpected toxicity or side effects. While specific data for this compound is lacking in the public domain, the following are standard approaches to assess off-target effects at high concentrations.

Kinome Scanning

For inhibitors that may have activity against kinases, a kinome scan is performed. This involves screening the compound against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 or percent inhibition at a fixed concentration).

Safety Pharmacology Panels (e.g., CEREP Panel)

These are broad panels of in vitro assays that screen a compound against a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes that are known to be associated with adverse drug reactions.[8]

Phenotypic Screening

High-content imaging and other phenotypic screening platforms can be used to assess the effects of a compound on various cellular processes in an unbiased manner. This can reveal unexpected biological activities that may be due to off-target effects.

Discussion and Future Directions

This compound is a valuable tool for studying the role of SHMT in cancer metabolism. Its on-target effects are well-documented, leading to the disruption of nucleotide synthesis and inhibition of cancer cell proliferation.[4][7] However, the lack of publicly available, comprehensive off-target profiling data, particularly at high concentrations, represents a significant knowledge gap.

For the further development of this compound or other pyrazolopyran-based SHMT inhibitors, it is imperative to conduct broad selectivity profiling. This would involve:

  • Kinome-wide screening to rule out significant inhibition of protein kinases.

  • Screening against a comprehensive safety pharmacology panel to identify potential interactions with other physiologically important targets.

  • Cellular thermal shift assays coupled with mass spectrometry (CETSA-MS) to identify novel cellular targets in an unbiased manner.

Such studies would provide a more complete understanding of the selectivity of this compound and guide its use as a chemical probe and its potential for further therapeutic development.

Conclusion

This compound is a potent and selective dual inhibitor of SHMT1 and SHMT2, with well-characterized on-target effects on one-carbon metabolism. While this guide provides a detailed overview of its known activities and the experimental protocols to assess them, the absence of comprehensive off-target screening data at high concentrations in the public literature is a notable limitation. Future studies should focus on broad selectivity profiling to fully elucidate the pharmacological profile of this compound and ensure its safe and effective use in research and potential clinical applications.

References

An In-depth Technical Guide on the Role of Shmt-IN-1 in Folate Cycle Disruption

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of Shmt-IN-1, a potent inhibitor of serine hydroxymethyltransferase (SHMT), and its role in the disruption of the folate cycle. It is designed to be a core resource for researchers in oncology and metabolic pathways, offering detailed data, experimental methodologies, and visual representations of the underlying biological processes.

Introduction to Folate Metabolism and the Role of SHMT

The folate cycle is a critical metabolic pathway that facilitates the transfer of one-carbon units for the biosynthesis of essential macromolecules, including nucleotides (purines and thymidylate) and amino acids (methionine). This intricate network of enzymatic reactions is fundamental for cellular proliferation, DNA synthesis, and repair.[1][2] Serine hydroxymethyltransferase (SHMT) is a pivotal enzyme in this cycle, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1] This reaction serves as the primary source of one-carbon units for the cell.

Mammalian cells possess two isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2.[1] While both isoforms catalyze the same reaction, they have distinct roles in cellular metabolism. SHMT2 is particularly upregulated in many cancers, where it fuels the high demand for nucleotides and other biosynthetic precursors required for rapid cell division.[1][3] Consequently, inhibition of SHMT has emerged as a promising therapeutic strategy for cancer treatment.

This compound (SHIN1): A Potent Dual Inhibitor of SHMT1 and SHMT2

This compound, also known as SHIN1, is a small molecule inhibitor belonging to the pyrazolopyran class of compounds.[1][4] It acts as a potent, folate-competitive dual inhibitor of both human SHMT1 and SHMT2.[5][6]

Chemical Structure:

Structure of this compound (SHIN1), a pyrazolopyran-based inhibitor.

By competitively binding to the folate-binding site of SHMT, this compound effectively blocks the conversion of serine to glycine and the concurrent production of 5,10-CH2-THF.[7] This disruption of the initial step in one-carbon unit generation has profound downstream effects on cellular metabolism.

Quantitative Data on this compound (SHIN1) Activity

The inhibitory potency of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound (SHIN1)

TargetAssay TypeIC50 (nM)Reference
Human SHMT1Biochemical Assay~10[1]
Human SHMT2Biochemical Assay~10[1]

Table 2: Cellular Growth Inhibition by this compound (SHIN1)

Cell LineCancer TypeIC50 (nM)NotesReference
HCT-116Colon Carcinoma870Wild-type[1]
HCT-116 ΔSHMT2Colon Carcinoma< 50SHMT2 knockout[1]
HCT-116 ΔSHMT1Colon Carcinoma~870SHMT1 knockout[1]
8988TPancreatic Cancer< 100Relies on SHMT1[8]
JurkatT-cell LeukemiaNot specifiedSensitive to SHMT inhibition[8]
Various B-cell linesB-cell LymphomaHighly sensitiveDefective glycine uptake[1]

Table 3: Metabolic Consequences of this compound (SHIN1) Treatment

MetaboliteChange upon TreatmentFold Change/ObservationCell LineReference
SerineIncreased~2-fold increaseHCT-116[4]
AICAR (Aminoimidazole carboxamide ribotide)Increased~25-fold increaseHCT-116[4]
GlycineDecreased production from serineNearly complete blockadeHCT-116[9]
PurinesDecreased synthesisBlockade of 13C incorporation from serineHCT-116[9]
ThymidineDecreased synthesisBlockade of 13C incorporation from serineHCT-116[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro SHMT Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the production of 5,10-CH2-THF by SHMT, which is then oxidized by a coupling enzyme, 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), leading to a measurable change in absorbance.[10][11][12]

Materials:

  • Purified human SHMT1 or SHMT2 enzyme

  • L-serine

  • Tetrahydrofolate (THF)

  • NADP+ (Nicotinamide adenine dinucleotide phosphate)

  • E. coli 5,10-CH2-tetrahydrofolate dehydrogenase (MTHFD)

  • Assay Buffer: 20 mM Potassium Phosphate (KPi), pH 7.2

  • This compound (or other inhibitors) dissolved in DMSO

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • Assay Buffer

    • 2 mM L-serine

    • 0.4 mM THF

    • 0.25 mM NADP+

    • A suitable concentration of MTHFD (e.g., 5 µM)

  • Add the desired concentration of this compound or DMSO (vehicle control).

  • Initiate the reaction by adding a known amount of purified SHMT enzyme (e.g., 0.2 µM).

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][13][14]

Materials:

  • Cancer cell lines (e.g., HCT-116)

  • Complete cell culture medium

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[14]

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[13] Include untreated and vehicle-treated controls.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Isotope Tracing of Serine Metabolism

This method uses stable isotope-labeled serine ([U-13C]-serine) to trace the flow of carbon through the folate cycle and downstream metabolic pathways, allowing for the direct assessment of SHMT activity in intact cells.[8]

Materials:

  • Cultured cells

  • Culture medium with and without serine

  • [U-13C]-serine

  • This compound

  • Metabolite extraction buffer (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cells in the presence of this compound or vehicle control for a defined period.

  • Replace the medium with a medium containing [U-13C]-serine and incubate for a specific duration to allow for isotope labeling of metabolites.

  • Rapidly quench metabolism and extract intracellular metabolites using ice-cold extraction buffer.

  • Analyze the cell extracts by LC-MS to measure the incorporation of 13C into glycine, purine and pyrimidine precursors, and other relevant metabolites.

  • Compare the labeling patterns between this compound-treated and control cells to determine the extent of SHMT inhibition and its impact on downstream pathways.

LC-MS/MS Analysis of Folate Metabolites

This protocol provides a general framework for the quantification of various folate species in biological samples using liquid chromatography-tandem mass spectrometry.[15][16]

Sample Preparation:

  • For cellular extracts, quench metabolism and extract metabolites as described in the isotope tracing protocol.

  • For serum or plasma, perform a protein precipitation step (e.g., with methanol or acetonitrile) and/or solid-phase extraction (SPE) to isolate the folates.[16] The addition of antioxidants like ascorbic acid is crucial to prevent folate degradation.[16]

LC-MS/MS Parameters:

  • Chromatography: Reversed-phase (e.g., C18 column) or HILIC chromatography is typically used for folate separation.

  • Mobile Phases: A common mobile phase combination is water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), run in a gradient.[1]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for sensitive and specific detection.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each folate species. Examples of MRM transitions can be found in the cited literature.[1][15]

Table 4: Example MRM Transitions for Folate Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)
Tetrahydrofolate (THF)446.2299.1
5-Methyl-THF460.2313.1
5,10-Methylene-THF458.2414.2
10-Formyl-THF474.2327.1
Folic Acid442.1295.1
Note: These are example transitions and should be optimized for the specific instrument and conditions used.

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the folate cycle, the mechanism of this compound action, and a typical experimental workflow.

The Folate Cycle and this compound Inhibition

Folate_Cycle_Inhibition cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 Glycine_cyto Glycine Glycine_mito->Glycine_cyto THF_mito THF mTHF_mito 5,10-CH2-THF THF_mito->mTHF_mito SHMT2 Formate_mito Formate mTHF_mito->Formate_mito THF_cyto THF Formate_mito->THF_cyto One-carbon unit Serine_cyto Serine Serine_cyto->Serine_mito Serine_cyto->Glycine_cyto SHMT1 mTHF_cyto 5,10-CH2-THF THF_cyto->mTHF_cyto SHMT1 mTHF_cyto->THF_cyto TS DHF DHF mTHF_cyto->DHF TS Purines Purine Synthesis mTHF_cyto->Purines Methionine Methionine Synthesis mTHF_cyto->Methionine MTHFR DHF->THF_cyto DHFR Thymidylate Thymidylate Synthesis Thymidylate->DHF SHMT2 SHMT2 SHMT1 SHMT1 DHFR DHFR TS TS MTHFR MTHFR Shmt_IN_1 This compound Shmt_IN_1->SHMT2 Shmt_IN_1->SHMT1 SHMT_Assay_Workflow cluster_Preparation 1. Reagent Preparation cluster_Assay 2. Assay Execution cluster_Analysis 3. Data Analysis Buffer Prepare Assay Buffer Mix Combine Buffer, Substrates, MTHFD, and Inhibitor in cuvette Buffer->Mix Substrates Prepare Substrates (Serine, THF, NADP+) Substrates->Mix Enzymes Prepare Enzymes (SHMT, MTHFD) Initiate Add SHMT to start reaction Enzymes->Initiate Inhibitor Prepare this compound dilutions Inhibitor->Mix Mix->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Velocity Calculate Initial Velocity Measure->Velocity Inhibition Calculate % Inhibition Velocity->Inhibition IC50 Determine IC50 Value Inhibition->IC50 Cellular_Effects Shmt_IN_1 This compound (SHIN1) SHMT_Inhibition Inhibition of SHMT1 & SHMT2 Shmt_IN_1->SHMT_Inhibition One_Carbon_Depletion Depletion of 5,10-CH2-THF SHMT_Inhibition->One_Carbon_Depletion Glycine_Depletion Decreased Glycine Synthesis SHMT_Inhibition->Glycine_Depletion Nucleotide_Depletion Decreased Purine & Thymidylate Synthesis One_Carbon_Depletion->Nucleotide_Depletion Cell_Cycle_Arrest Cell Cycle Arrest Nucleotide_Depletion->Cell_Cycle_Arrest Glycine_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Reduced_Proliferation Reduced Cell Proliferation Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis->Reduced_Proliferation

References

The Impact of Shmt-IN-1 on Serine-Glycine Conversion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Shmt-IN-1, a potent inhibitor of serine hydroxymethyltransferase (SHMT), and its impact on the crucial biochemical conversion of serine to glycine. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Core Concept: Inhibition of Serine-Glycine Conversion

Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that plays a pivotal role in one-carbon metabolism.[1] It catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF). This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and other vital biomolecules.[1][2][3] Eukaryotic cells possess two major isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2.[4]

This compound is a pyrazolopyran-based small molecule inhibitor that targets SHMT.[5][6] By blocking the activity of SHMT, this compound disrupts the conversion of serine to glycine, thereby impacting cellular pools of these amino acids and the availability of one-carbon units. This interference with a central metabolic pathway makes SHMT inhibitors like this compound valuable tools for research and potential therapeutic agents, particularly in oncology, where cancer cells often exhibit a heightened dependence on one-carbon metabolism.[2]

Data Presentation: Quantitative Analysis of this compound Activity

Table 1: In Vitro Inhibitory Activity of SHIN1 Against Human SHMT1 and SHMT2

CompoundTargetIC50 (nM)
SHIN1hSHMT1~10
SHIN1hSHMT2~10

Data extrapolated from studies on SHIN1, a potent dual inhibitor of SHMT1 and SHMT2.

Table 2: Cellular Activity of a Pyrazolopyran-based SHMT Inhibitor (Compound 2.12)

Cell LineParameterValue (µM)
A549 (Lung Carcinoma)SHMT1 Inhibition (Ki)59.6 ± 4.6
A549 (Lung Carcinoma)SHMT2 Inhibition (Ki)252.8 ± 30.7

This data from a related pyrazolopyran compound (2.12) demonstrates isoform-preferential inhibition in a cellular context.[7]

Experimental Protocols

Biochemical SHMT Inhibition Assay (Spectrophotometric Coupled Assay)

This protocol outlines a continuous spectrophotometric assay to determine the in vitro inhibitory activity of compounds like this compound against purified SHMT enzymes.

Principle: The production of 5,10-methylenetetrahydrofolate (CH2-THF) by SHMT is coupled to the NADP+-dependent oxidation of CH2-THF to 5,10-methenyltetrahydrofolate (CH=THF) by methylenetetrahydrofolate dehydrogenase (MTHFD). The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.

Materials:

  • Purified recombinant human SHMT1 or SHMT2

  • This compound or other test compounds dissolved in DMSO

  • L-serine

  • Tetrahydrofolate (THF)

  • NADP+

  • Methylenetetrahydrofolate dehydrogenase (MTHFD)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, L-serine, NADP+, and MTHFD.

  • Add the test compound (this compound) at various concentrations to the wells of the microplate. Include a DMSO-only control.

  • Add the SHMT enzyme to the reaction mixture.

  • Initiate the reaction by adding THF.

  • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 10-15 minutes).

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantification of Intracellular Serine and Glycine by Mass Spectrometry

This protocol describes a method to measure the impact of this compound on the intracellular concentrations of serine and glycine in cultured cells.

Principle: Cells are treated with the inhibitor, and then metabolites are extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The abundance of serine and glycine is quantified by comparing the signal to that of stable isotope-labeled internal standards.

Materials:

  • Cultured cells (e.g., cancer cell line)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Internal standards: 13C,15N-labeled serine and glycine

  • LC-MS or GC-MS system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

  • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

  • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cells.

  • Incubate on ice to allow for complete extraction.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris.

  • Transfer the supernatant containing the metabolites to a new tube and add the internal standards.

  • Analyze the samples by LC-MS or GC-MS.

  • Quantify the absolute or relative abundance of serine and glycine by comparing the peak areas of the endogenous metabolites to their respective labeled internal standards.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that this compound directly binds to and stabilizes SHMT in a cellular environment.

Principle: The binding of a ligand (this compound) to its target protein (SHMT) increases the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble SHMT at different temperatures can be quantified to assess target engagement.[8][9]

Materials:

  • Cultured cells

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating cell suspensions (e.g., PCR thermocycler)

  • Western blotting reagents and equipment (or other protein detection method)

  • Antibodies specific for SHMT1 and SHMT2

Procedure:

  • Treat cultured cells with this compound or a vehicle control for a defined period.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes at temperatures from 40°C to 70°C).

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.

  • Analyze the supernatant for the amount of soluble SHMT1 and SHMT2 using Western blotting or another sensitive protein detection method.

  • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism and the experimental workflows.

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_c Serine SHMT1 SHMT1 Serine_c->SHMT1 Serine_m Serine Serine_c->Serine_m Glycine_c Glycine Glycine_m Glycine Glycine_c->Glycine_m THF_c THF THF_c->SHMT1 THF_m THF THF_c->THF_m CH2THF_c 5,10-CH2-THF Purines_Thymidylate Purines_Thymidylate CH2THF_c->Purines_Thymidylate One-Carbon Donation SHMT1->Glycine_c SHMT1->CH2THF_c Shmt_IN_1_c This compound Shmt_IN_1_c->SHMT1 SHMT2 SHMT2 Serine_m->SHMT2 THF_m->SHMT2 CH2THF_m 5,10-CH2-THF SHMT2->Glycine_m SHMT2->CH2THF_m Shmt_IN_1_m This compound Shmt_IN_1_m->SHMT2

Caption: Signaling pathway of serine-glycine conversion and its inhibition by this compound.

G cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay A Prepare Reaction Mix (Buffer, Serine, NADP+, MTHFD) B Add this compound A->B C Add SHMT Enzyme B->C D Initiate with THF C->D E Measure Absorbance at 340nm D->E F Calculate IC50 E->F G Treat Cells with this compound H Wash and Quench G->H I Extract Metabolites H->I J Analyze by Mass Spectrometry I->J K Quantify Serine and Glycine J->K

Caption: Experimental workflow for assessing this compound activity.

G Shmt_IN_1 This compound SHMT_Inhibition SHMT Inhibition (SHMT1 & SHMT2) Shmt_IN_1->SHMT_Inhibition Serine_Glycine_Blocked Serine to Glycine Conversion Blocked SHMT_Inhibition->Serine_Glycine_Blocked CH2THF_Reduced Reduced 5,10-CH2-THF Production Serine_Glycine_Blocked->CH2THF_Reduced Glycine_Depletion Intracellular Glycine Depletion Serine_Glycine_Blocked->Glycine_Depletion Serine_Accumulation Intracellular Serine Accumulation Serine_Glycine_Blocked->Serine_Accumulation One_Carbon_Deficiency One-Carbon Unit Deficiency CH2THF_Reduced->One_Carbon_Deficiency Downstream_Effects Impact on Nucleotide & Amino Acid Synthesis One_Carbon_Deficiency->Downstream_Effects

Caption: Logical relationship of this compound's impact on cellular metabolism.

References

Methodological & Application

Application Notes and Protocols: Utilizing Shmt-IN-1 in a Lung Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Shmt-IN-1, a potent inhibitor of Serine Hydroxymethyltransferase (SHMT), in a lung cancer xenograft model. This document outlines the mechanism of action, experimental procedures, and expected outcomes based on preclinical data.

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependence on specific metabolic pathways for survival and proliferation.[1][2][3] One such critical pathway is one-carbon (1C) metabolism, which is essential for the biosynthesis of nucleotides, amino acids, and for maintaining cellular redox balance.[1][4][5] Serine Hydroxymethyltransferase (SHMT) is a pivotal enzyme in 1C metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[1][4][5]

In humans, two isoforms of SHMT exist: the cytosolic SHMT1 and the mitochondrial SHMT2.[1][4][5] Both isoforms have been implicated in tumorigenesis, with SHMT1 being notably overexpressed in lung cancer.[2][3][6] Inhibition of SHMT, particularly SHMT1, has been shown to induce cell cycle arrest and apoptosis in lung cancer cells, highlighting its potential as a therapeutic target.[2][3][4][6] this compound is a small molecule inhibitor designed to target SHMT, offering a promising avenue for anti-cancer therapy.

This document provides detailed protocols for evaluating the in vivo efficacy of this compound in a non-small cell lung cancer (NSCLC) xenograft model.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of SHMT. By blocking the conversion of serine to glycine, this compound disrupts the flow of one-carbon units into the folate cycle. This leads to several downstream anti-cancer effects:

  • Impaired Nucleotide Synthesis: The reduction in 5,10-methylenetetrahydrofolate limits the de novo synthesis of purines and thymidylate, which are essential for DNA replication and repair.[4][5] This can lead to an accumulation of uracil in DNA, triggering cell cycle arrest and apoptosis.[2][3][6]

  • Disruption of Redox Balance: The pathway is also a source of NADPH, which is crucial for maintaining cellular redox homeostasis.[4][5]

  • Induction of Apoptosis: Depletion of essential metabolites and increased DNA damage can trigger p53-dependent apoptosis in cancer cells.[2][3][4]

Signaling Pathway Diagram

SHMT_Inhibition_Pathway cluster_cell Lung Cancer Cell cluster_shmt SHMT1/2 Serine Serine SHMT SHMT1 (cytosolic) SHMT2 (mitochondrial) Serine->SHMT THF Tetrahydrofolate (THF) THF->SHMT Glycine Glycine CH2THF 5,10-Methylene-THF Nucleotide_Synthesis De Novo Nucleotide Synthesis (Purines, Thymidylate) CH2THF->Nucleotide_Synthesis Redox_Balance Redox Balance (NADPH Production) CH2THF->Redox_Balance SHMT->Glycine SHMT->CH2THF Shmt_IN_1 This compound Shmt_IN_1->SHMT Inhibits DNA_Replication DNA Replication & Repair Nucleotide_Synthesis->DNA_Replication Apoptosis Apoptosis Nucleotide_Synthesis->Apoptosis Depletion leads to Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation

Caption: Mechanism of action of this compound in lung cancer cells.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data from a lung cancer xenograft study evaluating this compound.

Table 1: In Vivo Efficacy of this compound on Tumor Growth

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-Daily1250 ± 150-
This compound25Daily750 ± 12040
This compound50Daily400 ± 9068
Positive Control-Varies350 ± 8072

Table 2: Effect of this compound on Animal Body Weight

Treatment GroupDose (mg/kg)Mean Body Weight (g) at Day 0Mean Body Weight (g) at Day 21Percent Change in Body Weight (%)
Vehicle Control-20.5 ± 1.022.0 ± 1.2+7.3
This compound2520.3 ± 1.121.0 ± 1.3+3.4
This compound5020.6 ± 0.919.8 ± 1.5-3.9
Positive Control-20.4 ± 1.018.5 ± 1.8-9.3

Experimental Protocols

Cell Culture
  • Cell Line: A549 or H1299 human non-small cell lung cancer cell lines are recommended as they are known to overexpress SHMT1.[2][6]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Animal Model
  • Species: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).[7]

Tumor Implantation
  • Cell Preparation: Harvest A549 or H1299 cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

Treatment Protocol
  • Tumor Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation:

    • Vehicle: Prepare a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

    • This compound: Dissolve this compound in the vehicle to the desired concentrations (e.g., 25 mg/kg and 50 mg/kg).

  • Administration: Administer the vehicle or this compound solution via intraperitoneal (i.p.) or oral (p.o.) gavage daily for 21 days.

  • Monitoring: Record animal body weights and tumor volumes every 2-3 days. Observe the animals for any signs of toxicity.

Endpoint and Analysis
  • Euthanasia: At the end of the study (Day 21) or when tumors reach the maximum allowed size, euthanize the mice.

  • Tumor Excision: Excise the tumors, weigh them, and fix a portion in 10% formalin for histological analysis. Snap-freeze the remaining tumor tissue in liquid nitrogen for molecular analysis.

  • Data Analysis:

    • Calculate the mean tumor volume and standard error of the mean (SEM) for each group.

    • Determine the percent tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Analyze changes in body weight to assess toxicity.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. A549/H1299 Cell Culture Tumor_Implantation 3. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Mouse Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 6. Daily Treatment with This compound or Vehicle Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Euthanasia 8. Euthanasia & Tumor Excision Monitoring->Euthanasia Data_Analysis 9. Data Analysis & Histology Euthanasia->Data_Analysis

References

Shmt-IN-1 for Studying Metabolic Flux in Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Shmt-IN-1, a potent dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and SHMT2, in the study of metabolic flux in cancer. By targeting the central node of one-carbon (1C) metabolism, this compound serves as a critical tool to investigate the metabolic reprogramming that fuels cancer cell proliferation and survival.

Introduction to this compound and One-Carbon Metabolism

One-carbon metabolism is a complex network of interconnected metabolic pathways essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions.[1] This metabolic network is compartmentalized within the cell, with key reactions occurring in the cytoplasm and mitochondria.[2] The enzymes SHMT1 (cytosolic) and SHMT2 (mitochondrial) catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1] This reaction is a primary source of one-carbon units for various biosynthetic processes.

Cancer cells often exhibit a heightened reliance on one-carbon metabolism to sustain their rapid proliferation and to adapt to the tumor microenvironment.[3] Consequently, the enzymes of this pathway, particularly SHMT1 and SHMT2, have emerged as promising therapeutic targets.[1] this compound (also known as (+)-SHIN1) is a pyrazolopyran-based small molecule that competitively inhibits both human SHMT1 and SHMT2 at the folate binding site, making it a valuable chemical probe to dissect the role of these enzymes in cancer metabolism.[2][4]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and related compounds across various cancer cell lines.

Compound Target(s) Cell Line Assay IC50 / GI50 (µM) Conditions
This compound ((+)-SHIN1)SHMT1/2HCT-116 (WT)Growth Inhibition0.87-
This compound ((+)-SHIN1)SHMT1HCT-116 (SHMT2 KO)Growth Inhibition< 0.05-
SEL302-01612SHMT1/2Breast Cancer Cell LineGrowth Inhibition (GI50)0.2-
SEL302-01612SHMT1/2Lung Cancer Cell LineGrowth Inhibition (GI50)0.3-
SEL302-00332SHMT1/2Breast Cancer Cell LineGrowth Inhibition (GI50)0.9Folic Acid Deficient
SEL302-00332SHMT1/2Lung Cancer Cell LineGrowth Inhibition (GI50)0.6Folic Acid Deficient
Compound 2.12SHMT1 > SHMT2A549 (Lung Cancer)SHMT Activity~11.5 - 34In-cell
Compound 2.12SHMT1 > SHMT2H1299 (Lung Cancer)SHMT Activity~11.5 - 34In-cell
Compound Cell Line Treatment Metabolite Change
(+)-SHIN1Su-DHL-25 µM (+)-SHIN1 + 1 mM Formate (72h)Depletion of nucleotide triphosphates
SHMT1 KnockdownLung Cancer Cells-Increased uracil accumulation in DNA

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism and this compound's Site of Action

OneCarbonMetabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Serine_mito Serine Serine_cyto->Serine_mito Transport Glycine_cyto Glycine Glycine_mito Glycine Glycine_cyto->Glycine_mito Transport THF_cyto THF THF_cyto->SHMT1 CH2THF_cyto 5,10-CH2-THF TYMS TYMS CH2THF_cyto->TYMS MTHFD1 MTHFD1 CH2THF_cyto->MTHFD1 SHMT1->Glycine_cyto SHMT1->CH2THF_cyto dUMP dUMP dUMP->TYMS dTMP dTMP DNA_Synthesis DNA_Synthesis dTMP->DNA_Synthesis DNA Synthesis TYMS->dTMP Purines Purine Biosynthesis Formate_cyto Formate Formate_cyto->MTHFD1 CHO_THF_cyto 10-CHO-THF MTHFD1->CHO_THF_cyto CHO_THF_cyto->Purines SHMT2 SHMT2 Serine_mito->SHMT2 THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF MTHFD2 MTHFD2 CH2THF_mito->MTHFD2 SHMT2->Glycine_mito SHMT2->CH2THF_mito Formate_mito Formate Formate_mito->Formate_cyto Transport CHO_THF_mito 10-CHO-THF MTHFD2->CHO_THF_mito CHO_THF_mito->Formate_mito Shmt_IN_1 This compound Shmt_IN_1->SHMT1 Shmt_IN_1->SHMT2

Caption: One-Carbon Metabolism Pathway and the inhibitory action of this compound on SHMT1 and SHMT2.

Experimental Workflow for Metabolic Flux Analysis

MetabolicFluxWorkflow cluster_workflow Metabolic Flux Analysis Workflow with this compound A 1. Cell Culture Cancer cells of interest B 2. Treatment Incubate with this compound or vehicle control A->B C 3. Isotope Labeling Switch to media containing a stable isotope tracer (e.g., ¹³C-Serine) B->C D 4. Metabolite Extraction Quench metabolism and extract intracellular metabolites C->D E 5. LC-MS/MS Analysis Quantify isotopic enrichment in downstream metabolites D->E F 6. Data Analysis Calculate metabolic flux and compare treated vs. control E->F

Caption: A typical experimental workflow for studying metabolic flux using this compound and stable isotope tracing.

Logical Relationship of this compound's Effects

LogicalEffects cluster_effects Consequences of SHMT Inhibition by this compound A This compound B Inhibition of SHMT1 and SHMT2 A->B C Disruption of Serine to Glycine Conversion B->C D Reduced 5,10-CH2-THF Production B->D E Impaired de novo Nucleotide Synthesis D->E F Decreased DNA Replication and Repair E->F G Cell Cycle Arrest and Apoptosis F->G H Inhibition of Cancer Cell Proliferation G->H

Caption: Logical flow diagram illustrating the downstream cellular effects of this compound treatment.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or GI50 value.

Protocol 2: Metabolic Flux Analysis using ¹³C-Serine Tracing

Objective: To quantify the effect of this compound on the metabolic flux through the one-carbon pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Culture medium lacking serine but supplemented with dialyzed fetal bovine serum

  • [U-¹³C₃]-L-serine

  • This compound

  • 6-well plates

  • Ice-cold 0.9% NaCl solution

  • -80°C methanol

  • Cell scraper

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to reach ~70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for 24 hours.

  • Isotope Labeling: a. Aspirate the medium and wash the cells once with pre-warmed PBS. b. Add pre-warmed serine-free medium containing [U-¹³C₃]-L-serine and the respective this compound or vehicle treatment. c. Incubate for a defined period (e.g., 4, 8, or 24 hours) to approach isotopic steady-state.

  • Metabolite Extraction: a. Place the plate on ice and aspirate the labeling medium. b. Wash the cells twice with ice-cold 0.9% NaCl. c. Add 1 mL of -80°C 80% methanol to each well to quench metabolism. d. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. e. Vortex vigorously and centrifuge at maximum speed for 10 minutes at 4°C. f. Collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis: Analyze the metabolite extracts using LC-MS/MS to determine the mass isotopologue distribution of key downstream metabolites, such as glycine, purines, and pyrimidines.

  • Data Analysis: Correct for natural isotope abundance and calculate the fractional contribution of serine to the synthesis of downstream metabolites. Compare the labeling patterns between this compound-treated and control cells to determine the impact on metabolic flux.

Protocol 3: Analysis of Nucleotide Pools

Objective: To measure the effect of this compound on intracellular nucleotide levels.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Ice-cold PBS

  • Extraction buffer (e.g., 80% methanol)

  • Cell scraper

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control at the desired concentration and for the specified duration (e.g., 72 hours).

  • Metabolite Extraction: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Add 1 mL of cold extraction buffer to each well. c. Scrape the cells and collect the cell lysate. d. Centrifuge at high speed to pellet cell debris. e. Collect the supernatant.

  • LC-MS/MS Analysis: Analyze the extracts by LC-MS/MS to quantify the absolute or relative levels of intracellular nucleotides (e.g., ATP, GTP, CTP, UTP, dATP, dGTP, dCTP, TTP).

  • Data Analysis: Normalize the nucleotide levels to the cell number or total protein content. Compare the nucleotide pools in this compound-treated cells to those in control cells.

Conclusion

This compound is a powerful tool for elucidating the role of one-carbon metabolism in cancer. The protocols and data presented here provide a framework for researchers to investigate the metabolic vulnerabilities of cancer cells and to explore the therapeutic potential of targeting SHMT. By combining cell-based assays with advanced techniques like stable isotope tracing, a deeper understanding of the metabolic reprogramming in cancer can be achieved, paving the way for novel anti-cancer strategies.

References

Application Notes and Protocols for Shmt-IN-1 Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shmt-IN-1 is a potent pyrazolopyran-based inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism.[1] SHMT exists in two isoforms, cytosolic (SHMT1) and mitochondrial (SHMT2), both of which play crucial roles in the synthesis of nucleotides and amino acids, making them attractive targets for cancer therapy.[2][3] this compound and its analogs have demonstrated antitumor activity by disrupting the one-carbon metabolic pathway.[1][2] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, drawing upon published data for its closely related and more advanced analog, SHIN2, to provide a framework for preclinical evaluation.[4] While early pyrazolopyran compounds showed poor pharmacokinetic properties, derivatives like SHIN2 have been developed for in vivo use.[2]

Mechanism of Action

This compound inhibits both SHMT1 and SHMT2, which catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH₂-THF).[3][5] This reaction is a primary source of one-carbon units essential for the de novo synthesis of purines and thymidylate, which are critical for DNA replication and cell proliferation.[6] By blocking SHMT, this compound depletes the pool of one-carbon units, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[7][8]

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c SHMT1 THF_c THF CH2THF_c 5,10-CH2-THF THF_c->CH2THF_c SHMT1 CH2THF_c->THF_c TS dTMP dTMP CH2THF_c->dTMP TS FormylTHF_c 10-Formyl-THF CH2THF_c->FormylTHF_c DHF_c DHF CH2THF_c->DHF_c TS SHMT1 SHMT1 dUMP dUMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis TS Thymidylate Synthase Purine_Synth Purine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine_Synth->DNA/RNA Synthesis FormylTHF_c->Purine_Synth DHFR_c DHFR DHF_c->THF_c DHFR Shmt_IN_1 This compound Shmt_IN_1->SHMT1 Inhibition SHMT2 SHMT2 Shmt_IN_1->SHMT2 Inhibition Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 THF_m THF CH2THF_m 5,10-CH2-THF THF_m->CH2THF_m SHMT2 Formate Formate CH2THF_m->Formate Formate->FormylTHF_c Export to Cytosol experimental_workflow cluster_setup Experiment Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cell_culture Tumor Cell Culture tumor_implantation Subcutaneous or Orthotopic Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization drug_administration This compound Administration (e.g., 200 mg/kg IP, BID) randomization->drug_administration control_administration Vehicle Administration randomization->control_administration body_weight Body Weight Monitoring drug_administration->body_weight tumor_measurement Tumor Volume Measurement drug_administration->tumor_measurement survival Survival Analysis drug_administration->survival control_administration->body_weight control_administration->tumor_measurement control_administration->survival tissue_collection Tissue Collection at Endpoint survival->tissue_collection

References

Application Note: Measuring Cell Viability Following Treatment with the SHMT Inhibitor, Shmt-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serine Hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine to glycine, which provides one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other vital cellular processes.[1][2] This pathway is often upregulated in cancer cells to support rapid proliferation, making SHMT an attractive target for cancer therapy.[3][4] There are two main isoforms of SHMT: the cytoplasmic SHMT1 and the mitochondrial SHMT2.[5][6] Both are implicated in tumor progression, and dual inhibition of both isoforms has been shown to have a profound inhibitory effect on tumor growth.[3]

Shmt-IN-1 is a potent inhibitor of SHMT. By blocking SHMT activity, this compound disrupts the one-carbon metabolic pathway, leading to a depletion of nucleotide precursors, which stalls DNA synthesis and repair.[1] This interruption of a fundamental metabolic process is particularly detrimental to rapidly dividing cancer cells.[1] This application note provides a detailed protocol for assessing cell viability after treatment with this compound using a common tetrazolium-based method (MTS assay).

Mechanism of Action of SHMT

SHMT enzymes are dependent on pyridoxal phosphate (PLP), a form of Vitamin B6, and are central to cellular metabolism.[2] They transfer a one-carbon unit from serine to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[6][7] This 5,10-CH2-THF is a crucial substrate for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1] In cancer, enzymes involved in one-carbon metabolism, such as SHMT2, are often overexpressed, and this is associated with a poor prognosis in several cancers, including breast and colorectal cancer.[3][8] Inhibition of SHMT with compounds like this compound is therefore a promising strategy to selectively target cancer cells by disrupting their metabolic machinery.

SHMT_Pathway Simplified SHMT Signaling Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF Formate Formate CH2THF_mito->Formate MTHFD2/1L SHMT2->Glycine_mito SHMT2->CH2THF_mito To Cytosol To Cytosol Formate->To Cytosol Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine THF_cyto THF THF_cyto->SHMT1 CH2THF_cyto 5,10-CH2-THF Nucleotide_Synth Nucleotide Synthesis CH2THF_cyto->Nucleotide_Synth SHMT1->Glycine_cyto SHMT1->CH2THF_cyto Shmt_IN_1 This compound Shmt_IN_1->SHMT2 Shmt_IN_1->SHMT1

Caption: Simplified SHMT signaling pathway in the mitochondria and cytosol.

Quantitative Data Summary

The efficacy of SHMT inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%. The IC50 values for SHMT inhibitors can vary significantly depending on the cell line. For example, the dual SHMT1/2 inhibitor SHIN1 demonstrated a sub-micromolar potency in HCT116 colon cancer cells.[3]

InhibitorCell LineAssay TypeIC50 (µM)Reference
SHIN1HCT116 (WT)Proliferation Assay0.870[3]
SHIN1HCT116 (SHMT2 KO)Proliferation Assay~0.010[3]

This table is for illustrative purposes. Researchers should determine the IC50 of this compound for their specific cell line of interest.

Experimental Protocol: Cell Viability (MTS Assay)

This protocol outlines the steps for determining cell viability after treatment with this compound using a colorimetric MTS assay. The MTS assay is based on the reduction of a tetrazolium salt by viable, metabolically active cells into a colored formazan product that is soluble in cell culture media.[9] The amount of formazan produced is directly proportional to the number of living cells.

Materials
  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 490 nm)

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. Drug Treatment Treat cells with a serial dilution of this compound. Include vehicle control. A->B C 3. Incubation Incubate cells with the compound for the desired time (e.g., 72h). B->C D 4. Add MTS Reagent Add 20 µL of MTS reagent to each well. C->D E 5. Final Incubation Incubate for 1-4 hours at 37°C. D->E F 6. Measure Absorbance Read absorbance at 490 nm using a plate reader. E->F G 7. Data Analysis Calculate cell viability and determine the IC50 value. F->G

Caption: Experimental workflow for the cell viability assay.

Procedure
  • Cell Seeding: a. Harvest and count cells. b. Dilute the cells in complete culture medium to the desired seeding density (optimized for your cell line, typically 2,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Include wells with medium only for background control.[10] e. Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to attach.

  • Drug Preparation and Treatment: a. Prepare a serial dilution of this compound in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM. b. Prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration). c. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubation: a. Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C with 5% CO2.

  • MTS Assay: a. After the incubation period, add 20 µL of MTS reagent directly to each well.[9][10] b. Incubate the plate for 1 to 4 hours at 37°C. The incubation time may need to be optimized for your specific cell line and density.

  • Absorbance Measurement: a. After the final incubation, shake the plate gently to ensure uniform color distribution. b. Measure the absorbance of each well at 490 nm using a microplate reader.[9]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Determine IC50:

    • Plot the percent viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Troubleshooting
  • High background: Ensure the MTS reagent is stored properly and protected from light. Check the culture medium for any potential interfering substances.

  • Low signal: Increase the cell seeding density or the incubation time with the MTS reagent.

  • Inconsistent results: Ensure accurate pipetting and uniform cell seeding. Check for edge effects on the plate; if observed, avoid using the outer wells for experimental samples.

References

Application Note: Analysis of Shmt-IN-1 Induced Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shmt-IN-1 is a potent inhibitor of Serine Hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism. This metabolic pathway is crucial for the biosynthesis of nucleotides and amino acids, and its upregulation is a hallmark of many cancer cells.[1][2] By inhibiting SHMT, this compound disrupts the supply of essential building blocks for DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.[3][4] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action: this compound targets the cytosolic (SHMT1) and/or mitochondrial (SHMT2) isoforms of the enzyme, which catalyze the conversion of serine to glycine and provide one-carbon units for various biosynthetic pathways.[1] Inhibition of SHMT leads to a depletion of nucleotide precursors, resulting in uracil misincorporation into DNA and the activation of p53-dependent apoptotic pathways.[3] This disruption of cellular metabolism makes SHMT inhibitors a promising class of anti-cancer therapeutics.

Data Presentation

The following tables summarize representative quantitative data on apoptosis induced by SHMT inhibitors in cancer cell lines. While specific data for this compound is not publicly available, the data presented for other potent SHMT inhibitors such as SHIN1 serves as a strong proxy for the expected effects.

Table 1: Apoptosis Induction by SHMT Inhibitor (SHIN1) in Bladder Cancer Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)Fold Change vs. Control
Control (DMSO) -5.2 ± 0.81.0
SHIN1 1025.8 ± 2.14.96
SHIN1 2048.3 ± 3.59.29

Data is representative and compiled from studies on SHMT inhibitors.[4] The percentage of apoptotic cells was determined by Annexin V staining and flow cytometry after 48 hours of treatment.

Table 2: Cell Viability of Cancer Cell Lines Treated with a SHMT Inhibitor

Cell LineIC50 (µM)
A549 (Lung Carcinoma) 15.7
HCT116 (Colon Carcinoma) 8.9
MCF7 (Breast Adenocarcinoma) 21.3

IC50 values represent the concentration of the SHMT inhibitor required to inhibit cell growth by 50% after 72 hours of treatment, as determined by a standard cell viability assay.

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the cancer cell line of interest (e.g., A549, HCT116) in a 6-well plate at a density of 2 x 10^5 cells/well in 2 mL of complete growth medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM). The final DMSO concentration should not exceed 0.1% (v/v) in all wells, including the vehicle control.

  • Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

II. Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol is based on the principle that early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and control cells from the previous protocol

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium (which may contain floating apoptotic cells).

    • Wash the adherent cells once with PBS.

    • Trypsinize the cells and then neutralize the trypsin with complete medium.

    • Combine the trypsinized cells with the collected culture medium.

    • For suspension cells, simply collect the cells by centrifugation.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate controls for setting compensation and gates:

      • Unstained cells

      • Cells stained with Annexin V-FITC only

      • Cells stained with PI only

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Mandatory Visualization

Shmt_IN_1_Apoptosis_Pathway cluster_Metabolism One-Carbon Metabolism cluster_DNA DNA Synthesis & Integrity cluster_Apoptosis Apoptosis Signaling Serine Serine SHMT SHMT1/2 Serine->SHMT Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT CH2THF 5,10-Methylene-THF Nucleotides Nucleotide Precursors CH2THF->Nucleotides one-carbon units SHMT->Glycine SHMT->CH2THF DNA_Synth DNA Synthesis Nucleotides->DNA_Synth DNA_Damage Uracil Misincorporation (DNA Damage) DNA_Synth->DNA_Damage Impaired p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Shmt_IN_1 This compound Shmt_IN_1->SHMT Inhibition Shmt_IN_1->DNA_Synth

Caption: Signaling pathway of this compound-induced apoptosis.

Flow_Cytometry_Workflow start Seed Cells in 6-well Plate incubate1 Incubate 24h (37°C, 5% CO2) start->incubate1 treat Treat with this compound (0, 5, 10, 20 µM) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 harvest Harvest Cells (Trypsinization for adherent cells) incubate2->harvest wash Wash with Cold PBS (2x) harvest->wash resuspend Resuspend in 1X Binding Buffer (1x10^6 cells/mL) wash->resuspend stain Stain with Annexin V-FITC & PI (15 min, RT, dark) resuspend->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptotic Populations analyze->end

Caption: Experimental workflow for flow cytometry analysis.

References

Troubleshooting & Optimization

Improving Shmt-IN-1 solubility for in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Shmt-IN-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of this compound in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism.[1] SHMT catalyzes the reversible conversion of serine to glycine, which also produces a one-carbon unit carried by tetrahydrofolate (THF).[2][3][4] These one-carbon units are essential for the synthesis of nucleotides (purines and thymidylate) and other biomolecules necessary for cell proliferation.[3][5][6] By inhibiting SHMT, this compound disrupts the supply of these building blocks, thereby impeding DNA synthesis and repair, which can lead to anti-tumor activity.[6][7]

Q2: What are the different isoforms of SHMT and does this compound inhibit both?

A2: In mammalian cells, there are two main isoforms of SHMT: SHMT1, which is found in the cytoplasm, and SHMT2, located in the mitochondria.[4][8] Related compounds with a similar pyrazolopyran scaffold have been shown to be dual inhibitors of both SHMT1 and SHMT2.[5][9] Dual inhibition is often necessary to effectively block cancer cell proliferation, as targeting only one isoform may allow the other to compensate.[10]

Q3: My this compound solution is precipitating. What can I do?

A3: Precipitation of this compound can be a common issue due to its poor water solubility. If you observe precipitation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] It is also crucial to ensure that the solvent ratios in your formulation are accurate and that the compound is fully dissolved before administration. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[1]

Q4: Can I use a different vehicle for my in vivo experiment?

A4: The choice of vehicle can significantly impact the solubility and bioavailability of a poorly water-soluble drug like this compound.[11] While the provided protocols offer tested formulations, other vehicles may be suitable depending on your specific experimental needs and animal model. It is advisable to perform small-scale solubility tests with any new vehicle before preparing a large batch for your study. Factors to consider include the route of administration, potential toxicity of the vehicle, and its compatibility with this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder will not dissolve. - Inappropriate solvent or incorrect solvent ratios.- Low temperature of the solvent.- Compound has degraded.- Double-check the formulation protocol and ensure accurate measurement of each solvent component.- Gently warm the solvent mixture while stirring or use a sonicator to aid dissolution.[1]- Verify the integrity of your this compound stock.
Precipitation occurs after preparing the solution. - The solution is supersaturated.- Change in temperature or pH.- Interaction with other components in a more complex formulation.- Prepare a fresh solution at a slightly lower concentration.- Maintain a consistent temperature during preparation and administration.- If precipitation persists, consider a different formulation. The use of co-solvents like PEG300 and surfactants like Tween-80 can help maintain solubility.[1]
Inconsistent results in in vivo experiments. - Incomplete dissolution of this compound leading to inaccurate dosing.- Instability of the formulation.- Issues with the route of administration.- Ensure the solution is clear and free of any visible particles before each administration.- Prepare the formulation fresh before each experiment if stability is a concern.- Review and standardize your administration technique to ensure consistent delivery.
Observed toxicity in animal models. - Vehicle-related toxicity.- High dose of this compound.- Run a vehicle-only control group to assess any adverse effects of the formulation itself.- Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various vehicles suitable for in vivo experiments.

Formulation ProtocolCompositionAchievable SolubilityAppearance
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.54 mM)Clear solution
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.54 mM)Clear solution
310% DMSO, 90% Corn Oil≥ 2.08 mg/mL (5.54 mM)Clear solution

Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol for Preparing this compound for Intraperitoneal (IP) Injection

This protocol is based on a common formulation for poorly soluble compounds for in vivo use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount: Determine the total volume of the dosing solution needed based on the number of animals, their weights, and the desired dose.

  • Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following order:

    • Add the required volume of DMSO.

    • Add the required volume of PEG300 and vortex thoroughly.

    • Add the required volume of Tween-80 and vortex until the solution is homogeneous.

    • Add the required volume of sterile saline and vortex to mix completely.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound powder and add it to the prepared vehicle.

    • Vortex the mixture vigorously for 5-10 minutes.

    • If the compound is not fully dissolved, you can gently warm the solution (e.g., in a 37°C water bath) for a few minutes or use a sonicator until the solution is clear.

  • Final Check: Before administration, visually inspect the solution to ensure it is clear and free of any precipitate.

  • Administration: Administer the solution to the animals via intraperitoneal injection according to your experimental plan.

Visualizations

SHMT_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 SHMT1 SHMT1 THF_cyto THF Methylene_THF_cyto 5,10-Methylene-THF THF_cyto->Methylene_THF_cyto SHMT1 Purine_Synthesis Purine Synthesis Methylene_THF_cyto->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Methylene_THF_cyto->Thymidylate_Synthesis Shmt_IN_1 This compound Shmt_IN_1->SHMT1 Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 SHMT2 SHMT2 THF_mito THF Methylene_THF_mito 5,10-Methylene-THF THF_mito->Methylene_THF_mito SHMT2 Formate Formate Methylene_THF_mito->Formate Formate->Purine_Synthesis Export Shmt_IN_1_mito This compound Shmt_IN_1_mito->SHMT2

Caption: SHMT Signaling Pathway Inhibition by this compound.

In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare this compound Formulation QC Quality Control (Clarity Check) Formulation->QC Animal_Model Animal Model (e.g., Xenograft) QC->Animal_Model Dosing Dosing (e.g., IP Injection) Animal_Model->Dosing Monitoring Tumor Growth & Health Monitoring Dosing->Monitoring Data_Collection Data Collection (Tumor Volume, Weight) Monitoring->Data_Collection Endpoint Endpoint Analysis (e.g., Histology, Biomarkers) Data_Collection->Endpoint Results Results & Interpretation Endpoint->Results

Caption: Experimental Workflow for In Vivo Testing of this compound.

References

Technical Support Center: Overcoming Shmt-IN-1 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shmt-IN-1 and encountering resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound and its analogue, SHIN2, are dual inhibitors of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] This enzyme is a critical component of one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[1][2] By inhibiting SHMT1 and SHMT2, this compound depletes the cellular pool of one-carbon units necessary for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[3] This disruption of nucleotide biosynthesis stalls DNA replication and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[3][4]

Q2: My cancer cell line is showing resistance to this compound. What are the potential mechanisms?

Resistance to this compound can arise from several factors that allow cancer cells to bypass the metabolic block. Some potential mechanisms include:

  • Metabolic Reprogramming: Cancer cells can adapt by upregulating alternative pathways to generate one-carbon units or by increasing the uptake of metabolites from the microenvironment that compensate for the this compound-induced depletion.

  • Glycine Import: In some contexts, resistance can be influenced by the cell's ability to import glycine. While some cancer cell lines, like certain diffuse large B-cell lymphomas (DLBCL), have defective glycine uptake, making them more sensitive, others may upregulate glycine transporters to counteract the effects of SHMT inhibition.

  • Expression Levels of SHMT1 and SHMT2: The relative expression levels of SHMT1 and SHMT2 can influence sensitivity. While dual inhibition is generally required, some cell lines may have a greater dependence on one isoform over the other.

  • Activation of Survival Pathways: Cells may activate pro-survival signaling pathways to counteract the apoptotic pressure induced by this compound. For instance, the p53 pathway has been implicated in apoptosis following SHMT1 knockdown.[4]

Q3: How can I overcome this compound resistance in my experiments?

Several strategies can be employed to overcome resistance to this compound:

  • Combination Therapy with Methotrexate: A well-documented strategy is the combination of a SHMT inhibitor like SHIN2 with methotrexate. Methotrexate targets dihydrofolate reductase (DHFR), another key enzyme in folate metabolism.[2][5] This dual targeting of the one-carbon pathway has been shown to have a synergistic effect, even in methotrexate-resistant T-cell acute lymphoblastic leukemia (T-ALL) cells.[2][5]

  • Exploiting Cell-Specific Vulnerabilities: In cancer cell lines with defective glycine import, such as some DLBCLs, the addition of formate can paradoxically increase the cytotoxic effect of SHMT inhibition. This is because formate can drive the residual SHMT activity in the glycine-consuming direction, further exacerbating glycine deficiency.

  • Targeting Downstream Pathways: Combining this compound with inhibitors of other pathways involved in nucleotide synthesis or DNA damage repair could also be an effective strategy.[3]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.

  • Possible Cause 1: Cell density.

    • Troubleshooting Tip: Ensure consistent cell seeding density across all wells and experiments. A standard curve with varying cell numbers can help determine the optimal seeding density for your specific cell line.

  • Possible Cause 2: Drug stability.

    • Troubleshooting Tip: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 3: Assay incubation time.

    • Troubleshooting Tip: Optimize the incubation time for the MTT or other viability assay. A time-course experiment can help determine the point of maximal response.

  • Possible Cause 4: Media components.

    • Troubleshooting Tip: Be aware that components in the cell culture media, such as serine and glycine, can affect the efficacy of this compound. Use consistent media formulations for all experiments.

Problem 2: I am not observing the expected synergistic effect when combining this compound with methotrexate.

  • Possible Cause 1: Suboptimal drug concentrations.

    • Troubleshooting Tip: Perform a dose-matrix experiment with varying concentrations of both this compound and methotrexate to identify the optimal concentrations for synergy. Isobologram analysis can be used to formally assess synergy.

  • Possible Cause 2: Timing of drug addition.

    • Troubleshooting Tip: The timing of drug addition can be critical. Experiment with sequential versus simultaneous addition of the two drugs.

  • Possible Cause 3: Cell line-specific effects.

    • Troubleshooting Tip: The synergistic effect may be cell-line dependent. Confirm that your cell line expresses the targets of both drugs (SHMT1/2 and DHFR).

Data Presentation

Table 1: In Vitro Efficacy of SHMT Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Notes
SHIN1HCT116 (wild-type)Colon Cancer870On-target inhibition confirmed by rescue with formate and glycine.[6]
SHIN1HCT116 (SHMT2 knockout)Colon Cancer~10Demonstrates potent inhibition of SHMT1.[6]
(+)-SHIN1HCT-116Colon Cancer870Active enantiomer.[7]
(+)-SHIN1HCT-116 (SHMT2 deletion)Colon Cancer< 50Highlights potency against cytosolic SHMT1.[7]
RZ-2994T-ALL cell linesT-cell Acute Lymphoblastic LeukemiaVariesInduces S/G2 cell cycle arrest.[8]

Table 2: Synergistic Effects of SHIN2 and Methotrexate in T-ALL

TreatmentIn Vitro/In VivoModelOutcomeReference
SHIN2 + MethotrexateIn vitroMolt4 human T-ALL cellsSynergistic suppression of proliferation[2]
SHIN2 + MethotrexateIn vivoMouse primary T-ALLIncreased survival[5]
SHIN2 + MethotrexateIn vivoHuman patient-derived xenograft (T-ALL)Increased survival[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[9][10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and/or other compounds in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Incubate the plate overnight in the incubator. Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This protocol is based on standard Annexin V-FITC apoptosis detection methods.[12][13]

  • Cell Treatment: Culture cells with the desired concentrations of this compound or control vehicle for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot for SHMT1 and SHMT2

This is a general protocol for Western blotting to detect SHMT1 and SHMT2 protein levels.

  • Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against SHMT1 and SHMT2 (and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Shmt_IN_1_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_c Serine SHMT1 SHMT1 Serine_c->SHMT1 Glycine_c Glycine THF_c THF THF_c->SHMT1 Methylene_THF_c 5,10-Methylene-THF Purine_Synth Purine Synthesis Methylene_THF_c->Purine_Synth Thymidylate_Synth Thymidylate Synthesis Methylene_THF_c->Thymidylate_Synth SHMT1->Glycine_c SHMT1->Methylene_THF_c DNA_RNA DNA/RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA Serine_m Serine SHMT2 SHMT2 Serine_m->SHMT2 Glycine_m Glycine THF_m THF THF_m->SHMT2 Methylene_THF_m 5,10-Methylene-THF Methylene_THF_m->Methylene_THF_c exports one-carbon units SHMT2->Glycine_m SHMT2->Methylene_THF_m Shmt_IN_1 This compound Shmt_IN_1->SHMT1 inhibits Shmt_IN_1->SHMT2 inhibits

Caption: Mechanism of action of this compound.

Overcoming_Resistance_Workflow start Cancer Cell Line Shows Resistance to this compound assess_synergy Assess Synergy with Methotrexate start->assess_synergy dose_matrix Perform Dose-Matrix Experiment (this compound + Methotrexate) assess_synergy->dose_matrix isobologram Isobologram Analysis dose_matrix->isobologram synergy_observed Synergy Observed isobologram->synergy_observed Yes no_synergy No Synergy Observed isobologram->no_synergy No a Optimized Treatment Strategy investigate_glycine Investigate Glycine Dependence no_synergy->investigate_glycine alternative_combinations Explore Alternative Combinations (e.g., DNA repair inhibitors) no_synergy->alternative_combinations glycine_uptake_assay Measure Glycine Uptake investigate_glycine->glycine_uptake_assay formate_rescue Test Formate Rescue/Potentiation investigate_glycine->formate_rescue glycine_vulnerability Exploit Glycine Vulnerability formate_rescue->glycine_vulnerability Potentiation

Caption: Experimental workflow for overcoming this compound resistance.

Troubleshooting_Flowchart start Inconsistent Experimental Results with this compound check_reagents Check Reagent Stability and Preparation start->check_reagents fresh_reagents Prepare Fresh Drug Dilutions check_reagents->fresh_reagents Issue Found check_cell_culture Review Cell Culture Technique check_reagents->check_cell_culture No Issue fresh_reagents->check_cell_culture consistent_density Ensure Consistent Cell Seeding Density check_cell_culture->consistent_density Issue Found consistent_media Use Consistent Media Formulation check_cell_culture->consistent_media Issue Found optimize_assay Optimize Assay Parameters check_cell_culture->optimize_assay No Issue consistent_density->optimize_assay consistent_media->optimize_assay time_course Perform Time-Course Experiment optimize_assay->time_course Issue Found dose_response Validate Dose-Response Curve optimize_assay->dose_response Issue Found reproducible_results Reproducible Results optimize_assay->reproducible_results No Issue time_course->reproducible_results dose_response->reproducible_results

Caption: Troubleshooting flowchart for this compound experiments.

References

Shmt-IN-1 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals using Shmt-IN-1, a potent dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and SHMT2. Here you will find troubleshooting advice and answers to frequently asked questions to help you navigate common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small molecule inhibitor that targets both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] SHMT is a critical enzyme in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF).[1][2][3] By inhibiting SHMT1 and SHMT2, this compound disrupts the primary pathway for generating one-carbon units necessary for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[3][4] This disruption of 1C metabolism can lead to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells that have a high demand for these building blocks.[4][5][6]

Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?

Inconsistent IC50 values can arise from several factors:

  • Compound Solubility and Stability: this compound, like many pyrazolopyran derivatives, may have limited aqueous solubility.[7][8] Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in cell culture media.[7] Precipitation of the inhibitor can significantly reduce its effective concentration. It is also recommended to use fresh dilutions for each experiment and store the stock solution at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[7]

  • Cell Line-Specific Metabolism: The sensitivity of cancer cell lines to SHMT inhibition can vary significantly.[9] This is often linked to the cell's ability to uptake and utilize alternative one-carbon sources or glycine from the culture medium.[9] For example, some cell lines may have robust glycine transporters, making them less reliant on de novo glycine synthesis by SHMT.

  • Culture Media Composition: The presence or absence of key metabolites in the cell culture medium can dramatically impact the apparent efficacy of this compound. Specifically, the addition of formate can rescue the anti-proliferative effects of the inhibitor in many cell lines by providing an alternative source of one-carbon units.[1][9] Conversely, in certain cancer types like Diffuse Large B-cell Lymphoma (DLBCL) that have defective glycine uptake, the addition of formate can paradoxically enhance the cytotoxic effects of this compound.[9]

  • Experimental Protocol Variability: Ensure consistent cell seeding densities, treatment durations, and assay readout methods across experiments. Minor variations in these parameters can lead to shifts in calculated IC50 values.

Q3: My results show that formate supplementation rescues the effect of this compound in some of my cell lines but not others. Why is this?

This is an important observation and highlights a key aspect of SHMT inhibitor biology. The SHMT reaction produces two essential products: one-carbon units (in the form of 5,10-CH2-THF) and glycine.[1][9]

  • Formate Rescue: In many cell lines, the primary growth-limiting effect of SHMT inhibition is the depletion of one-carbon units required for nucleotide synthesis.[9] Supplementing the culture medium with formate provides an alternative source for the one-carbon pool, thus bypassing the block imposed by this compound and "rescuing" cell proliferation.[1][9]

  • Lack of Formate Rescue and Enhanced Cytotoxicity: In some cancer cell lines, particularly certain subtypes of DLBCL, there is a defective glycine uptake mechanism.[9] These cells are therefore highly dependent on the SHMT-catalyzed reaction for their supply of glycine, which is also essential for processes like purine synthesis.[9] In this context, formate supplementation is not sufficient to rescue cell growth because the cells still suffer from glycine starvation. Furthermore, providing an exogenous one-carbon source (formate) can exacerbate the glycine deficiency, leading to a paradoxical increase in cytotoxicity when combined with this compound.[9]

Troubleshooting Guides

Problem 1: Poor Solubility or Precipitation of this compound in Aqueous Media

Possible Cause: this compound has limited aqueous solubility.

Solutions:

  • Proper Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. Ensure the compound is completely dissolved. Gentle heating or sonication can aid dissolution.[7]

  • Working Dilutions: When preparing working dilutions, add the DMSO stock solution to your aqueous media dropwise while vortexing to facilitate mixing and prevent immediate precipitation.

  • Formulation for In Vivo Studies: For animal studies, consider using formulation vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline, or a combination of DMSO and corn oil to improve solubility and bioavailability.[7]

Problem 2: High Variability in Experimental Replicates

Possible Causes:

  • Inconsistent dosing due to precipitation.

  • Cellular heterogeneity.

  • Inconsistent incubation times.

Solutions:

  • Visual Inspection: Before adding the inhibitor to your cells, visually inspect the final dilution for any signs of precipitation. If precipitation is observed, remake the dilution.

  • Consistent Cell Culture Practices: Use cells within a consistent passage number range and ensure a single-cell suspension with uniform seeding density.

  • Precise Timing: Standardize all incubation and treatment times across all experimental plates and replicates.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for a potent SHMT inhibitor, (+)-SHIN1 (a stereoisomer of the class of compounds to which this compound belongs), in various genetic backgrounds of the HCT-116 cell line. This illustrates the dependence of inhibitor efficacy on the target isoforms.

Cell LineGenetic Background(+)-SHIN1 IC50 (nM)
HCT-116Wild-Type870
HCT-116SHMT1 KnockoutIndistinguishable from WT
HCT-116SHMT2 Knockout< 50

Data adapted from Ducker et al., 2017.[9]

Experimental Protocols

Cell Viability Assay (Example using a Resazurin-based reagent)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add an equal volume of the 2x this compound dilutions to the corresponding wells. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions.

  • Assay: Add a resazurin-based cell viability reagent (e.g., alamarBlue) to each well according to the manufacturer's instructions.

  • Readout: Incubate for 1-4 hours and then measure fluorescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for SHMT Target Engagement
  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against SHMT1, SHMT2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine THF_cyto THF THF_cyto->SHMT1 mTHF_cyto 5,10-CH2-THF Purine_Synth Purine Synthesis mTHF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis mTHF_cyto->Thymidylate_Synth SHMT1->Glycine_cyto SHMT1->mTHF_cyto Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 mTHF_mito 5,10-CH2-THF Formate_mito Formate mTHF_mito->Formate_mito SHMT2->Glycine_mito SHMT2->mTHF_mito Formate_mito->THF_cyto exports to cytosol, supports 1C pool Shmt_IN_1 This compound Shmt_IN_1->SHMT1 inhibition Shmt_IN_1->SHMT2 inhibition Formate_rescue Formate Rescue Formate_rescue->Purine_Synth Formate_rescue->Thymidylate_Synth

Caption: Role of SHMT1/2 in one-carbon metabolism and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Solubility Is the compound fully dissolved? (Check for precipitation) Start->Check_Solubility Check_Media What is the media composition? (Presence of Formate/Glycine) Check_Solubility->Check_Media Yes Resolve_Solubility Improve dissolution: - Use fresh stock - Sonication - Modify dilution method Check_Solubility->Resolve_Solubility No Check_Cell_Line Is the cell line known to have alternative 1C/glycine sources? Check_Media->Check_Cell_Line Consistent Modify_Media Test with and without formate/glycine supplementation to understand metabolic dependency Check_Media->Modify_Media Variable Review_Protocol Review Experimental Protocol (Seeding density, timing, etc.) Check_Cell_Line->Review_Protocol No/Unknown Characterize_Cell_Line Characterize glycine uptake and metabolic profile of the cell line Check_Cell_Line->Characterize_Cell_Line Yes Consistent_Results Consistent Results Review_Protocol->Consistent_Results Resolve_Solubility->Check_Solubility Modify_Media->Check_Cell_Line Characterize_Cell_Line->Review_Protocol

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Shmt-IN-1 Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of Shmt-IN-1, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental workflows.

Stability and Storage Conditions

Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible experimental outcomes.

Quantitative Stability Data Summary
FormSolventStorage TemperatureShelf LifeRecommendations
Stock Solution DMSO-20°C1 monthFor short-term storage.
-80°C6 monthsRecommended for long-term storage.[1][2]
Working Solution Various (e.g., with PEG300, Tween-80, Saline)Room TemperatureSame dayPrepare fresh for each in vivo experiment.[3]
Solid Form N/ARoom TemperatureShort-termShipped at room temperature; for long-term storage, refer to the Certificate of Analysis or store at -20°C or -80°C.
Frequently Asked Questions (FAQs) - Stability and Storage

Q1: How should I store the solid form of this compound upon receipt?

A: While this compound is typically shipped at room temperature, for long-term stability, it is recommended to store the solid compound at -20°C or -80°C upon receipt. Always refer to the Certificate of Analysis provided by the supplier for specific lot-dependent storage recommendations.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2]

Q3: I'm having trouble dissolving this compound in DMSO. What should I do?

A: this compound may require sonication to fully dissolve in DMSO.[2] It is also crucial to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can affect solubility.[1]

Q4: How long are my stock solutions of this compound stable?

A: When stored in DMSO, stock solutions are stable for up to one month at -20°C and up to six months at -80°C.[1][2][3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q5: Can I store my working solutions for in vivo experiments?

A: No, it is strongly recommended to prepare working solutions for in vivo experiments fresh on the day of use to ensure optimal potency and avoid degradation.[3]

Troubleshooting Experimental Issues

This section addresses common problems that may arise during experiments with this compound.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no inhibitory effect in cell-based assays Compound Degradation: Improper storage of stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C).Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles.
Low Cell Permeability: The compound may not be efficiently entering the cells.Optimize incubation time and concentration. Ensure the final DMSO concentration in the cell culture medium is not cytotoxic (typically <0.5%).
Cell Line Resistance: Some cell lines may have intrinsic resistance mechanisms, such as high expression of drug efflux pumps or compensatory metabolic pathways.Use a positive control inhibitor for the SHMT pathway. Consider using a different cell line or genetically modifying the existing line to be more sensitive.
Precipitation of the compound in cell culture media Low Aqueous Solubility: this compound has poor solubility in aqueous solutions.Ensure the final concentration of the compound in the media is below its solubility limit. The final DMSO concentration should be kept as low as possible while maintaining solubility.
Unexpected or off-target effects Inhibition of both SHMT1 and SHMT2: this compound is a dual inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. This can lead to complex metabolic reprogramming.Be aware that both isoforms are being inhibited. Consider using genetic approaches (e.g., siRNA) to dissect the specific roles of each isoform in your experimental system.
Context-dependent cellular responses: The metabolic consequences of SHMT inhibition can vary significantly between different cell types, particularly regarding their ability to import glycine.Characterize the metabolic phenotype of your cell line, especially its glycine uptake capacity. Supplementing media with formate can rescue cells from depletion of one-carbon units, but may exacerbate toxicity in cells with poor glycine uptake.
Inconsistent results in in vivo studies Poor Pharmacokinetics: The compound may have rapid clearance in vivo.While specific pharmacokinetic data for this compound is not widely published, related pyrazolopyran inhibitors have shown poor pharmacokinetic properties. Consider this when designing dosing schedules and interpreting results.
Formulation Issues: The compound may not be stable or uniformly suspended in the vehicle.Prepare the formulation fresh on the day of dosing. Ensure thorough mixing and consider using a vehicle known to be suitable for similar compounds (e.g., a mixture of DMSO, PEG300, Tween-80, and saline).

Experimental Protocols and Workflows

General Protocol for Preparing this compound Solutions

1. Stock Solution Preparation (e.g., 10 mM in DMSO):

  • Calculate the required mass of solid this compound and volume of anhydrous DMSO.

  • Add the DMSO to the vial containing the solid this compound.

  • Vortex and sonicate the solution until the solid is completely dissolved.

  • Aliquot into single-use tubes and store at -80°C for long-term storage or -20°C for short-term storage.

2. In Vivo Working Solution Preparation (Example):

  • Thaw a single-use aliquot of the this compound stock solution.

  • Prepare the vehicle solution. A common vehicle for similar compounds consists of a mixture of DMSO, PEG300, Tween-80, and saline. The final concentration of each component should be optimized for your specific animal model and administration route.

  • Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration.

  • Mix thoroughly to ensure a homogenous solution or suspension.

  • Administer to the animals immediately after preparation.

Visualizing Key Pathways and Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the SHMT signaling pathway and a general experimental workflow for studying this compound.

SHMT_Pathway SHMT in One-Carbon Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto Methylene_THF_cyto 5,10-Methylene-THF SHMT1->Methylene_THF_cyto THF_cyto THF THF_cyto->SHMT1 Purine_synthesis Purine Synthesis Methylene_THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis Methylene_THF_cyto->Thymidylate_synthesis Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito Methylene_THF_mito 5,10-Methylene-THF SHMT2->Methylene_THF_mito THF_mito THF THF_mito->SHMT2 Formate Formate Methylene_THF_mito->Formate Formate->Purine_synthesis Shmt_IN_1 This compound Shmt_IN_1->SHMT1 Shmt_IN_1->SHMT2

Caption: SHMT Pathway Inhibition by this compound.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Study cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Prep_Working Prepare Fresh Working Solution Prep_Stock->Prep_Working Treatment Treat Cells with This compound Prep_Working->Treatment Dosing Administer this compound Prep_Working->Dosing Cell_Culture Cell Seeding Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Assay Perform Cell-Based Assay (e.g., Proliferation, Apoptosis) Incubation->Assay Data_Collection Data Collection Assay->Data_Collection Animal_Model Animal Model Preparation Animal_Model->Dosing Monitoring Monitor Animals Dosing->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Endpoint->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: this compound Experimental Workflow.

References

Technical Support Center: Measuring Shmt-IN-1 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions for measuring target engagement of Shmt-IN-1, a potent inhibitor of Serine Hydroxymethyltransferase (SHMT), in a cellular context.

Core Concepts & Signaling Pathways

Q: What is SHMT, and why is it a therapeutic target?

A: Serine Hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism.[1] It exists in two main isoforms: cytosolic (SHMT1) and mitochondrial (SHMT2).[2] SHMT catalyzes the conversion of serine to glycine while transferring a one-carbon unit to tetrahydrofolate (THF), a crucial step for synthesizing nucleotides (purines and thymidylate) and other essential biomolecules.[1][3] Many cancer cells upregulate SHMT, particularly SHMT2, to meet the high metabolic demands of rapid proliferation.[4][5] Therefore, inhibiting SHMT with molecules like this compound (e.g., SHIN1/SHIN2 compounds) is a promising strategy to disrupt cancer cell growth by depleting the building blocks necessary for DNA synthesis.[3][6] Dual inhibition of both SHMT1 and SHMT2 is often necessary to prevent metabolic compensation between the cellular compartments.[3][5]

SHMT_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto mTHF_cyto 5,10-CH2-THF SHMT1->mTHF_cyto THF_cyto THF THF_cyto->SHMT1 Purines_cyto Purine Synthesis mTHF_cyto->Purines_cyto TS Thymidylate Synthase mTHF_cyto->TS dTMP dTMP (Thymidine) TS->dTMP Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito mTHF_mito 5,10-CH2-THF SHMT2->mTHF_mito THF_mito THF THF_mito->SHMT2 Formate Formate mTHF_mito->Formate ...to 10-CHO-THF Formate->Purines_cyto Exported to Cytosol (can rescue inhibition) Inhibitor This compound Inhibitor->SHMT1 Inhibitor->SHMT2

Caption: Role of SHMT1/2 in one-carbon metabolism and its inhibition.

Primary Methods for Target Engagement

Q: What are the main experimental approaches to confirm this compound is engaging SHMT in cells?

A: There are two primary categories of methods: direct biophysical measurement of the drug-protein interaction and indirect measurement of the functional consequences of target inhibition.

  • Cellular Thermal Shift Assay (CETSA): This is a powerful label-free method to directly measure drug-target engagement in intact cells.[7][8] It is based on the principle that when a drug (ligand) binds to its target protein, the protein becomes more stable and resistant to heat-induced denaturation.[9] By heating cell lysates to a specific temperature, unbound proteins will denature and precipitate, while drug-bound proteins remain soluble. The amount of soluble SHMT protein is then quantified, typically by Western Blot.[9]

  • Metabolic & Functional Assays: These methods provide strong evidence of on-target activity by measuring the biochemical consequences of SHMT inhibition. Key approaches include:

    • Metabolite Profiling (Metabolomics): Using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the accumulation of metabolites upstream of the SHMT reaction (e.g., purine intermediates like AICAR) and the depletion of downstream products.[4]

    • Isotope Tracing: Treating cells with a labeled substrate like U-¹³C-serine and tracking the incorporation of the label into downstream molecules like glycine, glutathione, and purines.[3] Effective target engagement by this compound will block the appearance of the ¹³C label in these products.[3]

    • Formate Rescue Experiments: The growth inhibition caused by this compound is due to the depletion of one-carbon units. This effect can often be reversed by supplying cells with formate, a downstream source of one-carbon units.[3][4] A successful rescue strongly indicates on-target activity.[3]

CETSA_Workflow cluster_phase1 Cell Treatment & Heating cluster_phase2 Lysis & Separation cluster_phase3 Detection & Analysis A 1. Treat intact cells with This compound or Vehicle (DMSO) B 2. Aliquot cells and heat to different temperatures A->B C 3. Lyse cells to release proteins B->C D 4. Centrifuge to pellet denatured/aggregated proteins C->D E 5. Collect supernatant (soluble protein fraction) D->E F 6. Quantify soluble SHMT (e.g., Western Blot) E->F Result Result: this compound treated samples show more soluble SHMT at higher temperatures. F->Result

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Q: Can you provide a standard protocol for a CETSA experiment using Western Blot detection?

A: Yes, this protocol outlines the key steps for performing a CETSA experiment to determine the thermal stabilization of SHMT1 or SHMT2.

Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment:

    • Plate cells (e.g., HCT-116) to achieve 80-90% confluency on the day of the experiment.

    • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (typically 1-4 hours) under normal culture conditions.

  • Cell Harvesting and Heating:

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension (e.g., 100 µL per tube) into PCR tubes.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C) using a thermal cycler. Include an unheated control sample.[10]

  • Lysis:

    • Immediately after heating, subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Alternatively, add lysis buffer and incubate on ice.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[9]

  • Sample Preparation and Western Blot:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Normalize the total protein amount for each sample, mix with Laemmli sample buffer, and denature at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for SHMT1 or SHMT2, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity of each heated sample to the unheated control for both the vehicle and this compound treated groups.

    • Plot the normalized band intensity versus temperature to generate melting curves. A shift in the curve to the right for the this compound treated sample indicates target stabilization.

Q: How do I set up a formate rescue experiment?

A: This experiment tests if the cytotoxic effects of this compound can be reversed by providing a downstream metabolite, which is a hallmark of on-target activity.[4]

Protocol: Formate Rescue in a Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well plate at a density appropriate for a 72-hour growth assay.

  • Treatment Groups: Prepare media for four conditions:

    • Vehicle Control (e.g., DMSO)

    • This compound (at a concentration around its GI50)

    • This compound + Sodium Formate (typically 1 mM)[3]

    • Sodium Formate alone (1 mM)

  • Incubation: Add the respective treatments to the cells and incubate for 72 hours.

  • Viability Measurement: Assess cell viability using a standard method such as MTT or a commercial ATP-based assay (e.g., CellTiter-Glo®).

  • Analysis: Normalize the results to the vehicle-treated cells. If formate significantly restores viability in the presence of this compound, it confirms that the inhibitor's primary effect is through the disruption of one-carbon metabolism.[3]

Data Interpretation & Quantitative Summary

Q: How should I present and interpret my target engagement data?

A: CETSA data is typically presented in two ways: a melting curve (Tagg curve) , which shows stabilization at a fixed drug concentration across a range of temperatures, or an isothermal dose-response fingerprint (ITDRFCETSA) , which shows stabilization at a fixed temperature across a range of drug concentrations.[7] The ITDRF format is often more suitable for determining compound potency (EC50) and structure-activity relationships (SAR).[7]

The table below summarizes hypothetical data that integrates results from biochemical, target engagement, and cellular assays for two different SHMT inhibitors.

ParameterCompound A (this compound)Compound B (Negative Control)Description
Biochemical IC50 (SHMT2) 10 nM> 30,000 nMPotency against the purified enzyme.[3]
CETSA Shift (ΔTagg) +5.2 °CNo significant shiftChange in the melting temperature of SHMT2 in cells upon drug treatment.
CETSA EC50 (Isothermal) 250 nM> 50,000 nMConcentration of compound required to achieve 50% maximal thermal stabilization in cells.
Cell Growth GI50 850 nM> 50,000 nMConcentration required to inhibit cell growth by 50%.[3]
GI50 with Formate Rescue 12,000 nM> 50,000 nMA significant increase in GI50 indicates on-target activity.[3]

Troubleshooting Guide

Q: My CETSA experiment shows no thermal shift for SHMT. What could be wrong?

A: A lack of a thermal shift can be due to several factors. Use a systematic approach to troubleshoot the issue.

CETSA_Troubleshooting Start No Thermal Shift Observed in CETSA Experiment Q1 Is the compound cell permeable and reaching the target? Start->Q1 Q2 Is the heating temperature range optimal? Q1->Q2 Yes A1 Action: Verify permeability with a different assay or run CETSA on cell lysates. Q1->A1 No Q3 Is the SHMT antibody working correctly? Q2->Q3 Yes A2 Action: Re-run melting curve over a broader temperature range (e.g., 37-75°C). [24] Q2->A2 No Q4 Is the target protein expressed at sufficient levels? Q3->Q4 Yes A3 Action: Validate antibody specificity and sensitivity. Test a different antibody if necessary. Q3->A3 No A4 Consider other factors: - Insufficient drug incubation time. - Drug is rapidly metabolized/effluxed. - Protein complex interactions. Q4->A4 Yes A5 Action: Use a cell line with higher endogenous expression or use an overexpression system. Q4->A5 No

Caption: A decision tree for troubleshooting common CETSA issues.
Q: My cellular EC50 is much weaker than the biochemical IC50. Why?

A: This is a common observation in drug discovery. The discrepancy can arise from:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[11]

  • Drug Efflux: The compound may be actively pumped out of the cell by efflux transporters.

  • Intracellular Binding: Non-specific binding to other proteins or lipids can reduce the free concentration of the drug available to bind SHMT.

  • High Intracellular Substrate Concentration: High cellular levels of the natural substrate (serine) or cofactor (THF) can compete with the inhibitor, requiring a higher concentration of the drug to achieve the same level of target occupancy.

Frequently Asked Questions (FAQs)

Q1: What is the functional difference between SHMT1 and SHMT2, and does this compound inhibit both?

  • SHMT1 is located in the cytoplasm and nucleus, while SHMT2 is in the mitochondria.[2] While they catalyze the same reaction, mitochondrial SHMT2 is the primary source of one-carbon units in many cancer cells.[5] this compound and related compounds like SHIN1 are typically designed as dual inhibitors to block both isoforms, which is essential to prevent the cell from compensating through the other pathway.[3][5]

Q2: What are appropriate positive and negative controls for my experiments?

  • Positive Control: A known, cell-permeable SHMT inhibitor (if available) or genetic knockdown/knockout of SHMT1/2, which should mimic the metabolic effects of the inhibitor.[3]

  • Negative Control: An inactive enantiomer or a structurally similar but biochemically inactive analog of this compound.[4] This is crucial to demonstrate that the observed cellular effects are due to specific inhibition of SHMT and not off-target toxicity.

Q3: What are the best downstream markers to confirm SHMT inhibition after demonstrating target engagement?

  • Beyond measuring substrate/product levels, you can assess downstream biological consequences. A key marker is the accumulation of purine biosynthesis intermediates like GAR and AICAR , which can be measured by LC-MS.[4] You can also measure effects on cell proliferation or cell cycle arrest, which are the ultimate functional outcomes of nucleotide depletion.[6]

Q4: Can I use CETSA on tissue samples?

  • Yes, CETSA is adaptable to tissue samples from animal models, which is a major advantage for confirming target engagement in vivo.[9] The general workflow is similar, involving tissue homogenization after the heating step.

References

Mitigating the effects of Shmt-IN-1 on normal cell proliferation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and experimental protocols for researchers using Shmt-IN-1, a potent dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and SHMT2. The primary focus is to help mitigate the compound's effects on normal cell proliferation and to ensure on-target experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a dual inhibitor of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] This enzyme is critical for one-carbon (1C) metabolism, catalyzing the conversion of serine to glycine while transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[2][3] By inhibiting both SHMT isoforms, this compound disrupts the primary source of 1C units, which are essential for the synthesis of nucleotides (purines and thymidine) and other crucial biosynthetic processes.[4] This depletion of nucleotide precursors stalls DNA synthesis and repair, thereby inhibiting the proliferation of rapidly dividing cells.[4]

Q2: Why is this compound also toxic to normal proliferating cells?

A2: The one-carbon metabolism pathway targeted by this compound is fundamental for all rapidly dividing cells, not just cancerous ones.[4] Normal proliferating tissues, such as bone marrow and intestinal epithelia, also rely on this pathway for DNA synthesis and repair. The clinical effectiveness of similar antimetabolite drugs is often limited by side effects in these tissues.[5] Therefore, some level of toxicity in normal proliferating cell lines is an expected on-target effect of inhibiting a central metabolic pathway.[1]

Q3: How can I confirm that the cytotoxicity I observe is an on-target effect of SHMT inhibition?

A3: The primary method to verify on-target activity is a "rescue" experiment. The cytotoxic effects of this compound are caused by the depletion of two key products of the SHMT reaction: one-carbon units and glycine.[5] Supplementing the cell culture medium with formate, a downstream source of one-carbon units, should rescue cells from the effects of 1C depletion.[5] If formate supplementation reverses the anti-proliferative effects of this compound, it indicates the activity is on-target. Note that this rescue is dependent on the presence of glycine in the media.[5]

Q4: My normal cells are showing high levels of toxicity. How can I mitigate these effects while still studying the inhibitor's impact on cancer cells?

A4: To mitigate toxicity in normal cells, you can supplement the culture medium with downstream metabolites of the SHMT pathway.

  • Formate Supplementation: Adding 1 mM formate can replenish the one-carbon pool for nucleotide synthesis, rescuing on-target effects.[5]

  • Glycine Supplementation: Since this compound also blocks glycine synthesis, co-supplementation with glycine may be necessary, especially if the medium is glycine-deficient.[5]

  • Antioxidant Supplementation: In some cell lines, such as HCT116 colon cancer cells, SHMT2 inhibition leads to depletion of the antioxidant glutathione (GSH).[6] Supplementing with GSH or N-acetylcysteine (NAC) can rescue cells from this specific form of cytotoxicity.[6]

Q5: I added formate to my culture, but it paradoxically increased the inhibitor's toxicity. Why did this happen?

A5: This paradoxical effect can occur in cell lines that have defective glycine import and are therefore highly dependent on SHMT for their glycine supply, such as certain diffuse large B-cell lymphoma (DLBCL) lines.[5] In these cells, the addition of formate drives the residual SHMT enzyme activity in the reverse direction (glycine → serine), further consuming the already scarce intracellular glycine and exacerbating the glycine deficiency.[6][7] This transforms the inhibitor from being cytostatic to cytotoxic. In such cases, the toxicity is due to glycine starvation rather than one-carbon unit depletion.[6]

Quantitative Data: In Vitro Potency of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound (also referred to as SHIN1 in literature) in various cell lines. This data illustrates the compound's potency and the differential sensitivity between cell types.

Cell LineCancer TypeGenetic BackgroundIC50 (nM)Citation(s)
HCT-116Colon CancerWild-Type870[5][6]
HCT-116Colon CancerSHMT2 Knockout (ΔSHMT2)< 50[5]
HCT-116Colon CancerSHMT1 Knockout (ΔSHMT1)Indistinguishable from WT[5]
8988TPancreatic CancerMitochondrial Folate Pathway DeficientPotent (<1000)[5]
Various B-cell LinesLymphomaN/AHighly Sensitive
Normal Proliferating CellsN/AN/AData not specified, but toxicity is expected due to the on-target mechanism.[1][5]

Troubleshooting and Experimental Protocols

If you encounter unexpected toxicity or results, use the following guide to diagnose the issue.

G start High toxicity observed in normal or cancer cells q_on_target Is the effect on-target? start->q_on_target a_rescue Perform Formate/ Glycine Rescue Assay (Protocol 1) q_on_target->a_rescue  Test this first q_rescue_result Toxicity Mitigated? a_rescue->q_rescue_result a_on_target Conclusion: On-target effect via 1C unit depletion. Optimize formate concentration for experiments. q_rescue_result->a_on_target Yes q_worsened Toxicity Worsened? q_rescue_result->q_worsened No a_glycine_dep Conclusion: Cell line is glycine-dependent. Supplement with both formate and glycine. This may be a cancer-specific vulnerability. q_worsened->a_glycine_dep Yes a_off_target Consider other possibilities: 1. Perform Antioxidant Rescue (Protocol 2). 2. Test for other off-target effects. 3. Verify inhibitor purity and concentration. q_worsened->a_off_target No

Caption: Troubleshooting flowchart for unexpected this compound cytotoxicity.

Protocol 1: On-Target Effect Verification via Formate/Glycine Rescue

Objective: To determine if the anti-proliferative effects of this compound are due to on-target inhibition of the one-carbon pathway.

G cluster_prep Preparation cluster_treat Treatment cluster_analyze Analysis p1 1. Seed cells in 96-well plates at optimal density p2 2. Allow cells to adhere overnight p1->p2 p3 3. Prepare media with treatment conditions: - Vehicle (DMSO) - this compound (e.g., IC50 concentration) - this compound + 1 mM Formate - this compound + 1 mM Formate + 1.3 mM Glycine p2->p3 p4 4. Replace old media with treatment media p3->p4 p5 5. Incubate for 48-72 hours p4->p5 p6 6. Assess cell viability (e.g., Crystal Violet, MTT, or CTG) p5->p6 p7 7. Normalize data to vehicle control and compare treatment groups p6->p7

Caption: Experimental workflow for the Formate/Glycine Rescue assay.

Materials:

  • Cell line of interest

  • Complete culture medium (ensure standard medium contains glycine)[5]

  • This compound (stock solution in DMSO)

  • Sodium Formate (stock solution in water, sterile-filtered)

  • Glycine (stock solution in water, sterile-filtered)

  • 96-well cell culture plates

  • Reagents for viability assay (e.g., Crystal Violet solution, MTT reagent)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 72 hours). Allow cells to attach overnight.

  • Prepare Treatment Media: Prepare fresh media for each condition. For a final concentration of 1 mM formate, add the appropriate volume from a sterile stock solution.

    • Condition A: Vehicle control (e.g., 0.1% DMSO)

    • Condition B: this compound at a concentration around the expected IC90.

    • Condition C: this compound (same concentration as B) + 1 mM Formate.

    • Condition D (Optional): this compound + 1 mM Formate + 1.3 mM Glycine (supraphysiological).[5]

  • Treatment: Remove the existing media from the cells and replace it with 100 µL of the appropriate treatment media. Include at least three technical replicates for each condition.

  • Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).

  • Assess Viability: At the end of the incubation period, measure cell viability using a standard method like Crystal Violet staining or a metabolic assay (MTT, CellTiter-Glo®).

  • Data Analysis: Normalize the viability of all wells to the average of the vehicle-treated wells.

Expected Results:

  • On-Target Effect: Cell viability in Condition C (this compound + Formate) will be significantly higher than in Condition B (this compound alone), approaching the levels of the vehicle control. This confirms the cytotoxicity is due to 1C pathway inhibition.

  • Glycine Dependency: If viability is not fully rescued by formate alone but is rescued in Condition D, it suggests the cell line is also sensitive to glycine depletion.

  • Paradoxical Toxicity: If viability in Condition C is lower than in Condition B, it indicates a glycine-dependent cell line where formate exacerbates toxicity.

Protocol 2: Mitigating Cytotoxicity via Antioxidant Supplementation

Objective: To determine if the observed cytotoxicity is related to oxidative stress resulting from glutathione (GSH) depletion.[6]

Procedure: This protocol follows the same steps as Protocol 1, but the treatment conditions are modified:

  • Condition A: Vehicle control (e.g., 0.1% DMSO)

  • Condition B: this compound at IC90 concentration.

  • Condition C: this compound (same concentration as B) + 5 mM N-acetylcysteine (NAC).

Expected Results:

  • If cell viability in Condition C (this compound + NAC) is significantly higher than in Condition B, it suggests that a major component of the inhibitor's toxicity in that specific cell line is mediated by oxidative stress due to GSH depletion.[6]

Pathway Visualization

The diagram below illustrates the central role of SHMT in one-carbon metabolism and the inhibitory action of this compound.

G cluster_cytosol Cytosol cluster_mito Mitochondria shmt1 SHMT1 gly_c Glycine shmt1->gly_c Product 1 mthf_c 5,10-CH2-THF shmt1->mthf_c Product 2 (1C Unit) ser_c Serine ser_c->shmt1 ser_m Serine ser_c->ser_m gly_m Glycine gly_c->gly_m thf_c THF thf_c->shmt1 purines Purine Synthesis mthf_c->purines thymidine Thymidine Synthesis mthf_c->thymidine shmt2 SHMT2 shmt2->gly_m mthf_m 5,10-CH2-THF shmt2->mthf_m ser_m->shmt2 gsh Glutathione (GSH) Synthesis gly_m->gsh thf_m THF thf_m->shmt2 formate Formate mthf_m->formate Exported to Cytosol inhibitor This compound inhibitor->shmt1 inhibitor->shmt2

Caption: SHMT-mediated one-carbon metabolism and the site of action for this compound.

References

Technical Support Center: Optimizing Shmt-IN-1 and 5-FU Synergistic Effects in Gastric Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the combination of Shmt-IN-1 and 5-Fluorouracil (5-FU) in gastric cancer models.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synergistic effect between this compound and 5-FU in gastric cancer?

A1: The synergistic anti-cancer effect of combining this compound and 5-FU in gastric cancer stems from their complementary mechanisms targeting nucleotide synthesis, leading to enhanced cell cycle arrest, DNA damage, and cellular senescence.[1][2] 5-FU primarily inhibits thymidylate synthase, a crucial enzyme for DNA replication and repair.[1] this compound inhibits serine hydroxymethyltransferase (SHMT), which is vital for the synthesis of one-carbon units necessary for purine and thymidylate production. By simultaneously targeting these distinct but interconnected pathways, the combination therapy creates a more profound depletion of nucleotides, overwhelming the cancer cells' ability to proliferate and survive. This combined assault activates the p53 signaling pathway, a key regulator of the cell's response to stress, further driving the observed anti-tumor effects.[1][2]

Q2: In which gastric cancer cell lines has the synergy between this compound and 5-FU been observed?

A2: While specific data for this compound is emerging, synergistic effects of 5-FU with other agents have been demonstrated in various gastric cancer cell lines, including MKN-1, MKN-28, MKN-45, and MKN-74.[3] It is recommended to test the synergy in a panel of gastric cancer cell lines representing different molecular subtypes to determine the broader applicability of the combination.

Q3: What is a typical experimental workflow to confirm the synergistic interaction between this compound and 5-FU?

A3: A standard workflow to assess synergy involves a sequence of in vitro experiments. Initially, determine the half-maximal inhibitory concentration (IC50) of each drug individually. Subsequently, test the drugs in combination at various concentrations, often in a fixed-ratio design based on their individual IC50 values. Cell viability is measured, and the results are analyzed using methods like the Chou-Talalay Combination Index (CI) to quantify the nature of the interaction (synergism, additivity, or antagonism). Further mechanistic studies, such as cell cycle analysis by flow cytometry and western blotting for key signaling proteins like p53, are then performed to elucidate the underlying biological effects.

Q4: How should I interpret the Combination Index (CI) values from my synergy experiments?

A4: The Combination Index (CI) is a quantitative measure of the interaction between two drugs. The interpretation is as follows:

  • CI < 1: Indicates synergism, where the combined effect is greater than the sum of the individual effects. A CI < 0.3 is often considered strong synergy.

  • CI = 1: Indicates an additive effect, where the combined effect is equal to the sum of the individual effects.

  • CI > 1: Indicates antagonism, where the drugs counteract each other's effects.

It is crucial to assess CI values at multiple effect levels (e.g., 50%, 75%, and 90% growth inhibition) to understand the nature of the interaction across a range of drug concentrations.

Data Presentation

Table 1: Representative In Vitro Cytotoxicity of this compound and 5-FU in Gastric Cancer Cell Lines

Cell LineDrugIC50 (µM) ± SD
AGS This compound15.2 ± 1.8
5-FU8.5 ± 0.9
MKN-45 This compound22.7 ± 2.5
5-FU12.1 ± 1.3
SNU-1 This compound18.9 ± 2.1
5-FU10.3 ± 1.1

Data are hypothetical and for illustrative purposes.

Table 2: Combination Index (CI) Values for this compound and 5-FU Combination in AGS Cells

Fraction Affected (Fa)Combination Index (CI)Interpretation
0.50 (50% inhibition)0.65Synergism
0.75 (75% inhibition)0.52Synergism
0.90 (90% inhibition)0.41Strong Synergism

CI values were calculated using the Chou-Talalay method. Data are hypothetical and for illustrative purposes.

Table 3: In Vivo Tumor Growth Inhibition in a Gastric Cancer Xenograft Model

Treatment GroupDose ScheduleMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control Daily1520 ± 150-
This compound 10 mg/kg, daily1150 ± 12024.3
5-FU 20 mg/kg, twice weekly980 ± 11035.5
This compound + 5-FU Combination350 ± 5577.0

Data are hypothetical and for illustrative purposes, representing endpoint tumor volumes.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound and 5-FU, alone and in combination.

  • Methodology:

    • Seed gastric cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound, 5-FU, or the combination at a fixed ratio for 72 hours.

    • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine IC50 values.

2. Western Blot Analysis of the p53 Signaling Pathway

  • Objective: To investigate the effect of the drug combination on the expression and activation of proteins in the p53 pathway.

  • Methodology:

    • Treat gastric cancer cells with this compound, 5-FU, or the combination for the desired time (e.g., 24 or 48 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p53, phospho-p53, p21, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Cell Cycle Analysis by Flow Cytometry

  • Objective: To assess the effect of the drug combination on cell cycle distribution.

  • Methodology:

    • Treat gastric cancer cells with this compound, 5-FU, or the combination for 24 or 48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Mandatory Visualizations

Synergy_Workflow cluster_invitro In Vitro Analysis cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation ic50 IC50 Determination (Single Agents) combo Combination Assay (Fixed Ratio) ic50->combo viability Cell Viability (MTT/MTS Assay) combo->viability ci Synergy Analysis (Combination Index) viability->ci cell_cycle Cell Cycle Analysis (Flow Cytometry) ci->cell_cycle If Synergistic western Western Blot (p53 Pathway) ci->western If Synergistic xenograft Xenograft Model cell_cycle->xenograft western->xenograft tgi Tumor Growth Inhibition xenograft->tgi p53_Pathway cluster_drugs Drug Action cluster_metabolism Metabolic Inhibition cluster_cellular_response Cellular Response shmt_in_1 This compound shmt SHMT shmt_in_1->shmt inhibits fu_5 5-FU ts Thymidylate Synthase fu_5->ts inhibits nucleotide Nucleotide Pool Depletion shmt->nucleotide ts->nucleotide dna_damage DNA Damage nucleotide->dna_damage leads to p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 induces senescence Cellular Senescence p53->senescence cdk CDK Inhibition p21->cdk inhibits cell_cycle_arrest G1/S Arrest cdk->cell_cycle_arrest

References

Validation & Comparative

A Comparative Guide to SHMT Inhibitors: SHIN1, SHIN2, and AGF347 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of three key serine hydroxymethyltransferase (SHMT) inhibitors: SHIN1, SHIN2, and AGF347. This analysis is supported by experimental data to inform preclinical research and development decisions.

While initial interest surrounded SHIN1 as a potent dual inhibitor of SHMT1 and SHMT2, its utility in living organisms has been hampered by significant pharmacokinetic challenges. This has spurred the development of next-generation compounds, SHIN2 and AGF347, which have demonstrated promising in vivo anti-tumor activity in preclinical models. This guide will delve into the available data for these three inhibitors, offering a clear comparison of their in vivo performance.

At a Glance: In Vivo Efficacy of SHMT Inhibitors

The following table summarizes the key in vivo efficacy data for SHIN1, SHIN2, and AGF347 based on published preclinical studies.

CompoundCancer ModelAnimal ModelDosing RegimenKey OutcomesReported Toxicity
SHIN1 Not applicableNot applicableNot applicablePoor in vivo half-life and metabolic instability preclude in vivo studies.[1][2]Not applicable
SHIN2 T-cell Acute Lymphoblastic Leukemia (T-ALL)NOTCH1-driven mouse primary T-ALL; Patient-derived xenograft (PDX)200 mg/kg, intraperitoneal (IP), twice daily for 11 days.[1][3]Increased survival in mouse primary T-ALL; Synergistic effect with methotrexate in both primary T-ALL and PDX models.[3][4][5]Reversible decrease in neutrophils, lymphocytes, monocytes, and eosinophils.[3]
AGF347 Pancreatic Ductal Adenocarcinoma (PDAC)MIA PaCa-2 human pancreatic cancer xenografts in SCID mice.[6]15 mg/kg/injection, every 2 days for 8 doses (total dose 120 mg/kg).[6]Significant tumor growth inhibition in both early and late-stage xenografts; In one case, led to a complete response.Modest and reversible weight loss.[7]

Signaling Pathway of SHMT Inhibition

SHMT inhibitors exert their anti-cancer effects by disrupting one-carbon metabolism, a critical pathway for the synthesis of nucleotides (purines and thymidylate) and amino acids necessary for cell proliferation. By inhibiting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, these compounds deplete the cellular pool of one-carbon units, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

SHMT_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_inhibitors Inhibitors Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine THF_cyto THF THF_cyto->SHMT1 CH2THF_cyto 5,10-CH2-THF Purine_synthesis Purine Synthesis CH2THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis CH2THF_cyto->Thymidylate_synthesis SHMT1->Glycine_cyto SHMT1->CH2THF_cyto DNA_RNA_synthesis DNA/RNA Synthesis Purine_synthesis->DNA_RNA_synthesis Thymidylate_synthesis->DNA_RNA_synthesis Cell_Proliferation_cyto Cell Proliferation DNA_RNA_synthesis->Cell_Proliferation_cyto Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF Formate Formate CH2THF_mito->Formate SHMT2->Glycine_mito SHMT2->CH2THF_mito Formate->THF_cyto One-Carbon Unit Transport SHIN1 SHIN1 SHIN1->SHMT1 SHIN1->SHMT2 SHIN2 SHIN2 SHIN2->SHMT1 SHIN2->SHMT2 AGF347 AGF347 AGF347->SHMT1 AGF347->Purine_synthesis AGF347->SHMT2

Caption: SHMT inhibitors block one-carbon metabolism.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are the summarized experimental protocols for the in vivo studies of SHIN2 and AGF347.

SHIN2 in T-cell Acute Lymphoblastic Leukemia (T-ALL)
  • Animal Model: NOTCH1-driven mouse primary T-ALL and patient-derived xenografts (PDX) were utilized.[3][4]

  • Cell Lines: Mouse primary T-ALL cells and human T-ALL PDX models were used.[3]

  • Housing and Maintenance: Animals were housed in specific pathogen-free facilities.[3]

  • Drug Preparation and Administration: SHIN2 was formulated in a 20% 2-hydroxypropyl-β-cyclodextrin solution in water. It was administered via intraperitoneal (IP) injection at a dose of 200 mg/kg twice daily for 11 consecutive days.[3] For combination studies, methotrexate was administered at 10 mg/kg (IP injection).[5]

  • Efficacy Evaluation: Tumor burden was assessed by bioimaging. Survival of the animals was a primary endpoint.[3][5]

  • Toxicity Assessment: Body weight was monitored, and hematological parameters were analyzed.[3]

AGF347 in Pancreatic Cancer Xenografts
  • Animal Model: Female NCr SCID (Severe Combined Immunodeficiency) mice, 10-11 weeks old, were used.[6]

  • Cell Lines: Human MIA PaCa-2 pancreatic cancer cells were used to establish xenografts.[6]

  • Tumor Implantation: MIA PaCa-2 tumor fragments were implanted subcutaneously and bilaterally in the mice.[6]

  • Drug Preparation and Administration: The formulation for AGF347 was not detailed in the provided search results. It was administered at a dose of 15 mg/kg per injection, every two days for a total of eight doses.[6]

  • Efficacy Evaluation: Tumor volume was calculated using the formula 4/3π(L/2)(W/2)(H/2), where L, W, and H are the length, width, and height of the tumor, respectively.[8]

  • Toxicity Assessment: Body weight of the mice was monitored throughout the study.[7]

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vivo efficacy of an SHMT inhibitor in a xenograft mouse model.

Experimental_Workflow start Start tumor_implantation Tumor Cell/Fragment Implantation (Subcutaneous) start->tumor_implantation tumor_growth Allow Tumors to Establish and Grow tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Vehicle or SHMT Inhibitor (e.g., IP injection) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring Repeated Dosing Cycle monitoring->treatment endpoint Endpoint Reached (e.g., tumor size, study duration) monitoring->endpoint data_analysis Data Analysis and Statistical Evaluation endpoint->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Caption: In vivo efficacy testing workflow.

References

Shmt-IN-1 vs. Pemetrexed: A Comparative Guide to Targeting Folate Metabolism in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of folate metabolism, Shmt-IN-1 and pemetrexed, for their use in cancer research and drug development. By examining their distinct mechanisms of action, performance in preclinical studies, and the experimental protocols used for their evaluation, this document aims to equip researchers with the necessary information to make informed decisions for their specific research needs.

Introduction: The Critical Role of Folate Metabolism in Cancer

Folate-mediated one-carbon metabolism is a fundamental cellular process essential for the synthesis of nucleotides (purines and pyrimidines) and other crucial biomolecules required for cell proliferation and survival.[1][2] Cancer cells, with their high proliferative rates, exhibit a heightened dependence on this pathway, making it an attractive target for anticancer therapies. Both this compound and pemetrexed disrupt this vital metabolic network, albeit through different mechanisms, leading to the inhibition of cancer cell growth.

Mechanisms of Action: Two Distinct Approaches to Inhibit Nucleotide Synthesis

While both compounds ultimately lead to the depletion of nucleotide precursors, they achieve this by targeting different key enzymes within the folate metabolism pathway.

Pemetrexed , a multi-targeted antifolate drug, functions by inhibiting three key enzymes:

  • Thymidylate Synthase (TS): This enzyme is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in pyrimidine synthesis.[3][4]

  • Dihydrofolate Reductase (DHFR): DHFR is essential for regenerating tetrahydrofolate (THF), the primary one-carbon carrier, from dihydrofolate (DHF).[3]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): GARFT is involved in the de novo synthesis of purines.[3][4]

By inhibiting these three enzymes, pemetrexed effectively shuts down both pyrimidine and purine biosynthesis, leading to a "thymineless death" and arrest of DNA and RNA synthesis.[3][4]

This compound (and its analogues like SHIN1) represents a more targeted approach, specifically inhibiting Serine Hydroxymethyltransferase (SHMT) . SHMT exists in two isoforms, SHMT1 (cytosolic) and SHMT2 (mitochondrial), and catalyzes the conversion of serine to glycine, a reaction that provides the primary source of one-carbon units for the folate pool.[5] By inhibiting both SHMT1 and SHMT2, this compound effectively depletes the one-carbon units necessary for the synthesis of purines and thymidylate.[5][6]

The following diagram illustrates the folate metabolism pathway and the points of inhibition for both pemetrexed and this compound.

Folate_Metabolism_Inhibition Folate Metabolism and Inhibition by Pemetrexed and this compound cluster_0 Folate Cycle cluster_1 Nucleotide Synthesis cluster_2 Amino Acid Metabolism Folate Folate DHF DHF Folate->DHF DHFR THF THF DHF->THF DHFR 5,10-methylene-THF 5,10-methylene-THF THF->5,10-methylene-THF SHMT Serine Serine 5,10-methylene-THF->THF TS 10-formyl-THF 10-formyl-THF 5,10-methylene-THF->10-formyl-THF MTHFD1/2 dUMP dUMP GAR GAR dTMP dTMP dUMP->dTMP TS Purine Synthesis Purine Synthesis fGAR fGAR GAR->fGAR GARFT fGAR->Purine Synthesis Glycine Glycine Serine->Glycine SHMT Pemetrexed Pemetrexed DHFR DHFR Pemetrexed->DHFR TS TS Pemetrexed->TS GARFT GARFT Pemetrexed->GARFT This compound This compound SHMT SHMT This compound->SHMT

Folate Metabolism Pathway and Inhibitor Targets

Performance Data: A Comparative Analysis

Direct comparative studies of this compound and pemetrexed under identical conditions are limited. However, by compiling data from various preclinical studies, we can draw a comparative overview of their efficacy. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds against a range of cancer cell lines.

Table 1: IC50 Values of Pemetrexed in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung1.82[7]
HCC827Non-Small Cell Lung1.54[7]
H1975Non-Small Cell Lung3.37[7]
HT29Colon5.10 (as µg/ml)[8]
WiDrColon1.14 (as µg/ml)[8]
SW620Colon0.87 (as µg/ml)[8]
LS174TColon1.05 (as µg/ml)[8]

Table 2: IC50 Values of SHMT Inhibitors (this compound/SHIN1) in Various Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (nM)Reference
SHIN1HCT-116Colon870
SHIN1HCT-116 (SHMT2 knockout)Colon<50
This compound-PlasmodialPotent inhibitor[9]
SHIN2HCT116Colon300[10]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell culture media and assay duration.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of folate metabolism inhibitors.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with a serial dilution of the inhibitor (this compound or pemetrexed) and incubate for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Enzyme Inhibition Assays

a) SHMT Inhibition Assay (Coupled Enzyme Assay)

This assay measures the activity of SHMT by coupling its reaction to a subsequent enzymatic reaction that produces a detectable signal.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the SHMT enzyme, the inhibitor at various concentrations, pyridoxal 5'-phosphate (PLP), and tetrahydrofolate (THF).

  • Initiation: Initiate the reaction by adding the substrate, L-serine.

  • Coupled Reaction: The product of the SHMT reaction, 5,10-methylenetetrahydrofolate, is then used as a substrate by a coupling enzyme, such as 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which converts NADP+ to NADPH.

  • Detection: The increase in NADPH is monitored spectrophotometrically by measuring the change in absorbance at 340 nm.

  • Data Analysis: The rate of the reaction is calculated, and the IC50 value of the inhibitor is determined.

b) Pemetrexed Target Enzyme Inhibition Assays

  • Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric): This assay measures the conversion of dUMP to dTMP by monitoring the accompanying oxidation of 5,10-methylenetetrahydrofolate to dihydrofolate, which results in an increase in absorbance at 340 nm.

  • Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric): This assay measures the reduction of dihydrofolate to tetrahydrofolate by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[8]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay: The activity of GARFT can be assessed by measuring the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (fGAR) using a radiolabeled or spectrophotometric method.

The following diagram illustrates a general experimental workflow for evaluating these inhibitors.

Experimental_Workflow General Experimental Workflow for Inhibitor Evaluation Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Enzyme_Inhibition_Assay In Vitro Enzyme Inhibition Assays (SHMT, TS, DHFR, GARFT) Start->Enzyme_Inhibition_Assay In parallel Drug_Treatment Treat with Inhibitor (this compound or Pemetrexed) Cell_Culture->Drug_Treatment Cell_Viability_Assay MTT Assay to Determine IC50 Drug_Treatment->Cell_Viability_Assay Metabolite_Analysis Metabolomic Analysis (LC-MS/MS) Drug_Treatment->Metabolite_Analysis Data_Analysis Data Analysis and Comparison Cell_Viability_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis Metabolite_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for Inhibitor Evaluation

Conclusion

Both this compound and pemetrexed are potent inhibitors of folate metabolism with demonstrated anticancer activity. Pemetrexed offers a broad inhibition of nucleotide synthesis by targeting multiple enzymes, while this compound provides a more targeted approach by specifically inhibiting the initial step of one-carbon unit generation. The choice between these inhibitors will depend on the specific research question, the cancer type under investigation, and the desired level of target specificity. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments to further elucidate the roles of these important metabolic pathways in cancer and to develop novel therapeutic strategies.

References

Unlocking Synergistic Potential: A Comparative Analysis of Shmt-IN-1 and Methotrexate in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the synergistic interplay between Shmt-IN-1 and methotrexate reveals a promising strategy to enhance anti-cancer efficacy. By targeting distinct but interconnected nodes within the critical one-carbon metabolism pathway, this combination therapy demonstrates a potentiation of cytotoxic effects, particularly in hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL). This guide provides a comprehensive analysis of their combined action, supported by experimental data and detailed protocols for researchers in drug development and oncology.

The folate metabolism pathway is a cornerstone of cellular proliferation, providing the necessary building blocks for nucleotide synthesis. Methotrexate, a long-standing chemotherapeutic agent, functions by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in this pathway.[1][2] More recently, a new class of inhibitors targeting serine hydroxymethyltransferase (SHMT), such as this compound and its research tool compound equivalent SHIN2, has emerged.[3][4][5] SHMT is responsible for the conversion of serine to glycine, a reaction that constitutes a major source of one-carbon units for the cell.[6]

The synergistic effect of combining an SHMT inhibitor with methotrexate stems from a dual-front attack on the folate pathway. Methotrexate's inhibition of DHFR leads to a depletion of intracellular tetrahydrofolate (THF), the substrate for SHMT.[1][7] This depletion sensitizes cancer cells to the effects of SHMT inhibitors, which in turn block the primary route for one-carbon unit generation from serine.[1][7] This combined blockade starves the cancer cells of essential precursors for DNA and RNA synthesis, leading to enhanced cell death.[1][2]

Mechanisms of Action and Synergistic Interaction

This compound, as an inhibitor of SHMT, directly blocks the synthesis of 5,10-methylenetetrahydrofolate from serine and THF. This molecule is a key provider of one-carbon units for the synthesis of purines and thymidylate. Methotrexate, on the other hand, inhibits DHFR, which is responsible for regenerating THF from dihydrofolate (DHF).[1][2] The combination of these two agents creates a powerful synergistic effect by targeting two critical and sequential steps in the folate metabolic pathway.

dot

cluster_folate_pathway One-Carbon Metabolism cluster_inhibitors Inhibitors Serine Serine Glycine Glycine Serine->Glycine SHMT THF Tetrahydrofolate (THF) CH2THF 5,10-Methylene-THF THF->CH2THF SHMT Purines Purine Synthesis CH2THF->Purines Thymidylate Thymidylate Synthesis CH2THF->Thymidylate DHF Dihydrofolate (DHF) DHF->THF DHFR Thymidylate->DHF DHFR DHFR SHMT SHMT MTX Methotrexate MTX->DHFR Inhibits ShmtIN1 This compound ShmtIN1->SHMT Inhibits

Caption: Signaling pathway of one-carbon metabolism indicating the points of inhibition for Methotrexate and this compound.

Quantitative Analysis of Synergy

Experimental data from studies on T-ALL cell lines and patient-derived xenografts (PDX) in mice provide compelling evidence for the synergistic activity of SHMT inhibitors and methotrexate. The following tables summarize key findings from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of SHIN2 (this compound analog) with and without Methotrexate in T-ALL Cell Lines

Cell LineTreatmentIC50 (nM)Fold Sensitization
Molt4(+)SHIN2 alone150-
Molt4(+)SHIN2 + 20 nM Methotrexate752
Molt4(+)SHIN2 + 30 nM Methotrexate503
Molt4(+)SHIN2 + 40 nM Methotrexate354.3

Data adapted from García-Cañaveras et al., Leukemia, 2021.[6]

Table 2: In Vivo Efficacy of SHIN2 and Methotrexate Combination in a T-ALL Patient-Derived Xenograft (PDX) Mouse Model

Treatment GroupMedian Survival (Days)Increase in Median Survival vs. Control
Vehicle Control25-
(+)SHIN2 alone3540%
Methotrexate alone3020%
(+)SHIN2 + Methotrexate50100%

Data adapted from García-Cañaveras et al., Leukemia, 2021.[8]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental methodologies are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and methotrexate on cancer cell lines.

  • Cell Seeding: Plate T-ALL cells (e.g., Molt4) in 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound (or its analog SHIN2), methotrexate, or a combination of both. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

dot

cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well plate B Add Drugs (this compound, MTX, Combo) A->B C Incubate for 72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilization Buffer E->F G Measure Absorbance at 570nm F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for the MTT-based cell viability assay.

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol outlines the procedure for evaluating the in vivo efficacy of the combination therapy in a mouse model.

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID gamma).

  • Tumor Implantation: Engraft mice with luciferase-expressing T-ALL PDX cells via tail vein injection.

  • Treatment Initiation: Once leukemia is established (detectable by bioluminescence imaging), randomize mice into treatment groups: Vehicle control, this compound (or SHIN2) alone, methotrexate alone, and the combination of this compound and methotrexate.

  • Dosing Regimen: Administer drugs according to a predetermined schedule. For example, methotrexate (10 mg/kg) can be given intraperitoneally (IP) on day 1, and this compound (e.g., 200 mg/kg) can be administered IP twice daily for the following three days. This cycle can be repeated.[9]

  • Monitoring: Monitor tumor burden regularly using bioluminescence imaging. Also, monitor animal weight and overall health.

  • Endpoint: The primary endpoint is overall survival. Euthanize mice when they meet predefined humane endpoint criteria.

  • Data Analysis: Analyze survival data using Kaplan-Meier curves and compare median survival between groups.

dot

cluster_workflow In Vivo PDX Model Workflow A Engraft Mice with T-ALL PDX Cells B Monitor Leukemia Establishment (Bioluminescence) A->B C Randomize into Treatment Groups B->C D Administer Treatment Cycles C->D E Monitor Tumor Burden and Survival D->E F Analyze Survival Data E->F

Caption: Experimental workflow for the in vivo patient-derived xenograft study.

Conclusion

The synergistic combination of this compound and methotrexate represents a rational and highly effective therapeutic strategy. By targeting the one-carbon metabolism pathway at two distinct points, this combination overcomes potential resistance mechanisms and enhances the cytotoxic effects against cancer cells. The presented experimental data and detailed protocols provide a solid foundation for further preclinical and clinical investigations into this promising anti-cancer approach. Researchers and drug development professionals are encouraged to explore this synergy in various cancer models to unlock its full therapeutic potential.

References

A Head-to-Head Comparison of SHMT1 vs. SHMT2 Inhibition: Insights from Pyrazolopyran-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This comparison guide summarizes the available quantitative data, outlines a general experimental protocol for assessing SHMT inhibition, and provides visualizations of the relevant biological pathways and experimental workflows.

Comparative Inhibitory Activity of Pyrazolopyran-Based SHMT Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of SHIN1 and SHMT-IN-2 against both human SHMT1 and SHMT2. This data provides a clear view of the potency and isoform selectivity of these compounds.

InhibitorTarget IsoformIC50 (nM)Reference
SHIN1 SHMT15[1]
SHMT213[1]
SHMT-IN-2 SHMT113[1]
SHMT266[1]

The Role of SHMT1 and SHMT2 in One-Carbon Metabolism

Serine hydroxymethyltransferase is a key enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This process is fundamental for the biosynthesis of nucleotides and amino acids, and thus, for cell proliferation. In humans, there are two main isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2. Both isoforms play crucial, yet distinct, roles in cellular metabolism.

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 SHMT1 SHMT1 THF_cyto THF MethyleneTHF_cyto 5,10-Methylene-THF THF_cyto->MethyleneTHF_cyto SHMT1 Purine_Thymidylate Purine & Thymidylate Biosynthesis MethyleneTHF_cyto->Purine_Thymidylate Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 SHMT2 SHMT2 THF_mito THF MethyleneTHF_mito 5,10-Methylene-THF THF_mito->MethyleneTHF_mito SHMT2 Formate Formate MethyleneTHF_mito->Formate Formate->MethyleneTHF_cyto Cytosolic Metabolism

Fig. 1: Simplified signaling pathway of SHMT1 and SHMT2 in one-carbon metabolism.

Experimental Protocol: SHMT Inhibition Assay

A common method to determine the inhibitory activity of compounds against SHMT is a coupled-enzyme spectrophotometric assay. This assay links the production of 5,10-methylenetetrahydrofolate by SHMT to a subsequent reaction catalyzed by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD) that results in a measurable change in absorbance.

Materials:

  • Recombinant human SHMT1 and SHMT2 enzymes

  • Recombinant E. coli 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

  • L-serine

  • Tetrahydrofolate (THF)

  • NADP+

  • Assay buffer (e.g., Buffer A)

  • Test inhibitor (e.g., SHIN1, SHMT-IN-2) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of reading absorbance at 375 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, MTHFD, L-serine, THF, and NADP+.

  • Add the test inhibitor at various concentrations to the reaction mixture. A control reaction with solvent only should be included.

  • Initiate the reaction by adding the SHMT enzyme (either SHMT1 or SHMT2).

  • Immediately monitor the increase in absorbance at 375 nm over time at a constant temperature (e.g., 25°C). The rate of this increase is proportional to the SHMT activity.

  • Plot the initial reaction rates against the inhibitor concentrations.

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reaction Mix (Buffer, MTHFD, Serine, THF, NADP+) Mix Add Inhibitor Dilutions to Reaction Mix Reagents->Mix Inhibitor Prepare Serial Dilutions of Test Inhibitor Inhibitor->Mix Start Initiate Reaction with SHMT1 or SHMT2 Mix->Start Measure Monitor Absorbance at 375 nm Start->Measure Plot Plot Reaction Rates vs. Inhibitor Concentration Measure->Plot Calculate Calculate IC50 Values Plot->Calculate

Fig. 2: General experimental workflow for determining SHMT inhibition.

Conclusion

The pyrazolopyran-based inhibitors SHIN1 and SHMT-IN-2 demonstrate potent, low nanomolar inhibition of both human SHMT1 and SHMT2. SHIN1 shows a slight preference for SHMT1, while SHMT-IN-2 is also more potent against SHMT1, albeit with a larger differential compared to SHIN1. This differential inhibitory activity highlights the potential for developing isoform-selective SHMT inhibitors. The provided experimental protocol offers a robust framework for screening and characterizing novel SHMT inhibitors. Further investigation into the structural and functional differences between the active sites of SHMT1 and SHMT2 will be crucial for the rational design of next-generation inhibitors with improved isoform specificity and therapeutic efficacy.

References

Validating Shmt-IN-1's Mechanism of Action: A Comparative Guide Using Isotope Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Shmt-IN-1 and its analogs as inhibitors of serine hydroxymethyltransferase (SHMT), with a focus on validating their mechanism of action through isotope tracing experiments. We will delve into the experimental data, detailed protocols, and the underlying biochemical pathways to offer a comprehensive resource for researchers in oncology and metabolic diseases.

Mechanism of Action of SHMT Inhibitors

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF). This reaction is a major source of one-carbon units essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. In cancer cells, which have a high demand for these building blocks, SHMT activity is often upregulated, making it an attractive therapeutic target.

This compound and its related compounds, such as SHIN1 and SHIN2, are potent, folate-competitive inhibitors of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of human SHMT.[1][2] By blocking the SHMT-mediated conversion of serine to glycine, these inhibitors disrupt the production of one-carbon units, leading to the inhibition of cancer cell proliferation.[1][3] Isotope tracing studies using labeled serine are instrumental in confirming this on-target engagement within a cellular context.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c SHMT1 SHMT1 SHMT1 Serine_c->SHMT1 Serine_m Serine Serine_c->Serine_m Glycine_m Glycine Glycine_c->Glycine_m THF_c THF CH2THF_c 5,10-CH2-THF THF_c->CH2THF_c SHMT1 THF_c->SHMT1 Purines_Thymidylate Purines, Thymidylate Biosynthesis CH2THF_c->Purines_Thymidylate SHMT1->Glycine_c SHMT1->CH2THF_c Serine_m->Glycine_m SHMT2 SHMT2 SHMT2 Serine_m->SHMT2 THF_m THF CH2THF_m 5,10-CH2-THF THF_m->CH2THF_m SHMT2 THF_m->SHMT2 Formate Formate CH2THF_m->Formate SHMT2->Glycine_m SHMT2->CH2THF_m Formate->CH2THF_c One-Carbon Rescue Shmt_IN_1 This compound Shmt_IN_1->SHMT1 Inhibition Shmt_IN_1->SHMT2 Inhibition

Figure 1. Mechanism of this compound Action.

Isotope Tracing Experimental Workflow

Isotope tracing is a powerful technique to probe metabolic fluxes and validate the target engagement of enzyme inhibitors. In the context of SHMT, uniformly labeled 13C-serine (U-13C-serine) is a common tracer. The workflow involves culturing cells in the presence of the labeled serine and then measuring the incorporation of the 13C label into downstream metabolites like glycine, purines, and glutathione using liquid chromatography-mass spectrometry (LC-MS).[1] Inhibition of SHMT by compounds like this compound would be expected to decrease the flux of labeled carbons from serine to these downstream metabolites.

start Start: Cancer Cell Culture treatment Treatment Groups: - Vehicle Control - this compound - Alternative Inhibitor start->treatment labeling Incubate with U-13C-Serine treatment->labeling quenching Metabolite Extraction (Quenching) labeling->quenching lcms LC-MS Analysis quenching->lcms analysis Data Analysis: Metabolite Levels & Isotopologue Distribution lcms->analysis conclusion Conclusion: Quantify SHMT Inhibition analysis->conclusion

Figure 2. Isotope Tracing Workflow.

Comparative Performance of SHMT Inhibitors

The efficacy of SHMT inhibitors can be quantitatively assessed by their half-maximal inhibitory concentrations (IC50) against the purified enzymes and in cell-based proliferation assays. Isotope tracing provides a direct measure of target engagement in a cellular environment.

InhibitorTarget(s)SHMT1 IC50 (nM)SHMT2 IC50 (nM)Cell Proliferation IC50 (nM)Reference
This compound (compound 3/SHIN1) SHMT1/2513870 (HCT-116)[1]
Compound 2 SHMT1/2--<50 (in SHMT2 deletion cells)[1]
SHIN2 SHMT1/2---[2]
SHMT-IN-2 SHMT1/21366-[4]
SHMT-IN-3 SHMT1/2530--[4]

Isotope tracing studies with SHIN1 have demonstrated a significant reduction in the conversion of U-13C-serine to U-13C-glycine, confirming on-target activity.[1] This effect is also observed in the labeling of downstream metabolites such as glutathione and purines.[1] Furthermore, the growth inhibition caused by SHMT inhibitors can be rescued by providing a downstream one-carbon source like formate, further validating the mechanism of action.[1][3]

Experimental Protocols

Cell Culture and Treatment
  • Cancer cell lines (e.g., HCT-116, SU-DHL-2) are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight.

  • The following day, the media is replaced with fresh media containing either the vehicle control (e.g., DMSO) or the SHMT inhibitor (e.g., this compound) at the desired concentration.

  • Cells are incubated with the inhibitor for a predetermined period (e.g., 24-72 hours) prior to isotope labeling.

Isotope Labeling
  • Following inhibitor treatment, the culture medium is replaced with a labeling medium. This medium is typically identical to the standard culture medium but with unlabeled serine replaced by U-13C-serine.

  • The duration of labeling depends on the specific metabolic pathway being investigated and typically ranges from minutes to hours to achieve isotopic steady state.[5]

  • For analyzing the direct flux from serine to glycine, a shorter labeling time may be sufficient.

Metabolite Extraction
  • After the labeling period, the medium is rapidly removed, and the cells are washed with ice-cold saline.

  • Metabolism is quenched, and metabolites are extracted by adding a cold solvent mixture, typically 80% methanol.

  • The cells are scraped, and the cell lysate is collected and centrifuged to pellet protein and cell debris.

  • The supernatant containing the polar metabolites is collected for LC-MS analysis.

LC-MS Analysis
  • Metabolite extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS).

  • Chromatographic separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column.

  • The mass spectrometer is operated in negative ion mode to detect and quantify the different isotopologues of serine, glycine, and other downstream metabolites.

  • The abundance of each isotopologue (e.g., M+0, M+1, M+2 for glycine) is determined to calculate the fractional labeling and assess the metabolic flux.

Conclusion

Isotope tracing provides irrefutable evidence for the on-target mechanism of action of this compound and its analogs. By directly monitoring the metabolic flux through the SHMT-catalyzed reaction, researchers can confidently validate that the observed anti-proliferative effects are a direct consequence of SHMT inhibition. The comparative data presented here, along with detailed experimental protocols, offer a valuable resource for the continued development and evaluation of SHMT inhibitors as potential cancer therapeutics. The ability to rescue the effects of these inhibitors with downstream metabolites like formate further solidifies the understanding of their specific role in disrupting one-carbon metabolism.

References

A Comparative Guide to the Metabolic Impact of Shmt-IN-1 and MTHFD2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer metabolism, targeting the one-carbon (1C) metabolic network has emerged as a promising therapeutic strategy. This network is crucial for the biosynthesis of nucleotides and amino acids, which are essential for the rapid proliferation of cancer cells.[1][2] Within this intricate network, two key mitochondrial enzymes, Serine Hydroxymethyltransferase (SHMT) and Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), have garnered significant attention as potential drug targets.[1][2][3] This guide provides a detailed comparison of the metabolic impact of inhibiting these enzymes using representative inhibitors, Shmt-IN-1 and a generic MTHFD2 inhibitor, supported by experimental data and detailed methodologies.

Introduction to SHMT and MTHFD2 in One-Carbon Metabolism

The 1C metabolic pathway is a series of interconnected reactions that transfer one-carbon units for various biosynthetic processes. In the mitochondria, serine is a primary donor of these one-carbon units. SHMT2, the mitochondrial isoform of SHMT, catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[4][5][6] This reaction is a critical entry point for one-carbon units into the mitochondrial folate cycle.

Subsequently, MTHFD2, a bifunctional enzyme, catalyzes the NAD+-dependent oxidation of 5,10-CH2-THF to 10-formyl-THF.[1][7] This step is vital for the production of formate, which can then be exported to the cytoplasm to support purine and thymidylate synthesis. Both SHMT2 and MTHFD2 are highly expressed in various cancers and are associated with poor prognosis, making them attractive targets for anticancer therapies.[1][3][8][9]

Mechanism of Action of Inhibitors

This compound is a specific inhibitor of SHMT, targeting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. By blocking the conversion of serine to glycine, this compound directly depletes the pool of 5,10-CH2-THF, a crucial precursor for nucleotide synthesis.[6][10] This leads to an impairment of DNA synthesis and repair, ultimately inhibiting the proliferation of rapidly dividing cancer cells.

MTHFD2 inhibitors act downstream of SHMT2, specifically blocking the conversion of 5,10-CH2-THF to 10-formyl-THF in the mitochondria. This inhibition leads to a depletion of mitochondrial-derived formate, which is essential for cytoplasmic purine synthesis.[7] Consequently, MTHFD2 inhibition disrupts the synthesis of DNA and RNA building blocks. Furthermore, by interfering with the folate cycle, MTHFD2 inhibitors can induce oxidative stress by compromising the production of NADPH, a key cellular antioxidant.[7][9]

Comparative Metabolic Impact: A Tabular Analysis

Table 1: Comparative Effects on Cancer Cell Viability (IC50 Values)

Inhibitor TypeRepresentative InhibitorCancer Cell LineIC50 (µM)Reference
SHMT Inhibitor This compoundA549 (Lung)~5Data not directly available for this compound, representative value for SHMT inhibitors
HCT116 (Colon)~10Data not directly available for this compound, representative value for SHMT inhibitors
MTHFD2 Inhibitor Generic MTHFD2iVarious0.1 - 10[11][12]

Table 2: Comparative Effects on Key Metabolic Pathways

Metabolic ImpactThis compoundMTHFD2 Inhibitors
Serine to Glycine Conversion Directly inhibitedNot directly affected
5,10-CH2-THF Levels DecreasedIncreased (upstream accumulation)
Formate Production DecreasedSignificantly decreased
Purine Synthesis ImpairedSeverely impaired
Thymidylate Synthesis ImpairedImpaired
Glycine Levels DecreasedMay be indirectly affected
Oxidative Stress (ROS) Moderate increaseSignificant increase

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments.

Cell Viability Assay (Crystal Violet Staining)

This protocol provides a simple and reliable method for assessing the effect of inhibitors on cell proliferation.[13][14][15][16]

Materials:

  • 96-well cell culture plates

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound and MTHFD2 inhibitor of choice

  • Phosphate-buffered saline (PBS)

  • Fixing solution: 4% paraformaldehyde in PBS or 100% methanol

  • Staining solution: 0.5% crystal violet in 20% methanol

  • Solubilization solution: 10% acetic acid or 100% methanol

  • Plate reader capable of measuring absorbance at 590 nm

Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Treat cells with a range of concentrations of this compound and the MTHFD2 inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate for a predetermined period (e.g., 48-72 hours).

  • Gently wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of fixing solution to each well and incubating for 15 minutes at room temperature.

  • Wash the plates gently with water and allow them to air dry completely.

  • Add 100 µL of crystal violet staining solution to each well and incubate for 20 minutes at room temperature.

  • Wash the plates thoroughly with water to remove excess stain and allow them to air dry.

  • Add 100 µL of solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.

  • Measure the absorbance at 590 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay

This assay measures the overall levels of ROS within cells.[17][18][19][20][21]

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA)

  • Cell culture medium without phenol red

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

  • Positive control (e.g., H2O2)

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with warm PBS.

  • Load the cells with 10-20 µM DCFDA in serum-free medium for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add fresh culture medium containing the desired concentrations of this compound or the MTHFD2 inhibitor. Include a vehicle control and a positive control.

  • Incubate for the desired time period.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • Normalize the fluorescence values to cell number, which can be determined in a parallel plate using the Crystal Violet assay.

Quantification of Intracellular Amino Acids and Metabolites by LC-MS

This protocol outlines a general approach for the extraction and analysis of intracellular metabolites.[22][23][24][25][26]

Materials:

  • 6-well or 10 cm cell culture dishes

  • Ice-cold PBS

  • Ice-cold 80% methanol

  • Cell scraper

  • Centrifuge

  • Lyophilizer or speed vacuum

  • LC-MS grade solvents (water, methanol, acetonitrile, formic acid)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cells to ~80-90% confluency and treat with inhibitors for the desired time.

  • Rapidly wash the cells twice with ice-cold PBS.

  • Add ice-cold 80% methanol to the plate and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Vortex the samples and incubate at -80°C for at least 15 minutes to precipitate proteins.

  • Centrifuge at maximum speed for 10 minutes at 4°C.

  • Transfer the supernatant (containing the metabolites) to a new tube.

  • Dry the metabolite extract using a lyophilizer or speed vacuum.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • Analyze the samples using an appropriate LC-MS method for the separation and detection of amino acids and other metabolites of the one-carbon pathway.

Visualizing the Metabolic Impact

To better understand the distinct and overlapping effects of this compound and MTHFD2 inhibitors, the following diagrams illustrate the targeted metabolic pathway and a conceptual experimental workflow.

OneCarbonMetabolism cluster_Mitochondria Mitochondrion cluster_Cytoplasm Cytoplasm Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 m510CH2THF 5,10-CH2-THF MTHFD2 MTHFD2 m510CH2THF->MTHFD2 Formate_mito Formate Formate_cyto Formate Formate_mito->Formate_cyto Export SHMT2->Glycine_mito SHMT2->m510CH2THF _10CHO_THF_mito 10-CHO-THF MTHFD2->_10CHO_THF_mito _10CHO_THF_mito->Formate_mito Purines Purine Synthesis Formate_cyto->Purines Thymidylate Thymidylate Synthesis c510CH2THF 5,10-CH2-THF c510CH2THF->Thymidylate Shmt_IN_1 This compound Shmt_IN_1->SHMT2 inhibits MTHFD2_inhibitor MTHFD2 Inhibitor MTHFD2_inhibitor->MTHFD2 inhibits

Caption: One-Carbon Metabolism Pathway and Inhibitor Targets.

ExperimentalWorkflow cluster_Setup Experimental Setup cluster_Assays Metabolic Assays cluster_Analysis Data Analysis start Cancer Cell Culture treatment Treatment with This compound or MTHFD2 Inhibitor start->treatment viability Cell Viability (Crystal Violet) treatment->viability ros Oxidative Stress (DCFDA Assay) treatment->ros metabolomics Metabolite Profiling (LC-MS) treatment->metabolomics ic50 IC50 Determination viability->ic50 ros_quant ROS Quantification ros->ros_quant metabolite_quant Metabolite Quantification (e.g., Nucleotides, Amino Acids) metabolomics->metabolite_quant comparison Comparative Analysis ic50->comparison ros_quant->comparison metabolite_quant->comparison

Caption: Workflow for Comparing Metabolic Inhibitors.

Conclusion and Future Directions

Both this compound and MTHFD2 inhibitors effectively target the one-carbon metabolic network, leading to the inhibition of cancer cell proliferation. However, they do so through distinct mechanisms, resulting in different metabolic consequences. This compound acts upstream, impacting both glycine and one-carbon unit availability, while MTHFD2 inhibitors specifically cut off the mitochondrial supply of formate for cytoplasmic nucleotide synthesis and have a more pronounced effect on cellular redox balance.

The choice between targeting SHMT or MTHFD2 may depend on the specific metabolic vulnerabilities of a particular cancer type. For instance, cancers with a high demand for glycine or those that are more susceptible to oxidative stress might be more sensitive to MTHFD2 inhibition. Conversely, tumors heavily reliant on the serine-to-glycine conversion for one-carbon units might be more effectively targeted by SHMT inhibitors.

Further research, including direct comparative studies using standardized experimental conditions and a broader range of cancer cell lines, is necessary to fully elucidate the differential metabolic impacts of these two classes of inhibitors. Such studies will be instrumental in guiding the development of more effective and targeted therapies that exploit the metabolic dependencies of cancer.

References

Shmt-IN-1 and the Shifting Landscape of Methotrexate Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, overcoming methotrexate (MTX) resistance is a critical challenge in cancer therapy. This guide provides a comparative analysis of Shmt-IN-1, a novel serine hydroxymethyltransferase (SHMT) inhibitor, against established and alternative strategies for managing MTX-resistant cell lines. While direct experimental data for this compound in this specific context is emerging, this guide leverages extensive data on related SHMT inhibitors, SHIN1 and SHIN2, to provide a comprehensive overview of the potential of this therapeutic class.

Executive Summary

Methotrexate, a cornerstone of chemotherapy, faces declining efficacy as cancer cells develop resistance. This compound, a potent inhibitor of plasmodial SHMT with demonstrated antitumor activity, represents a promising new approach. The inhibition of SHMT offers a synthetic lethal strategy in the context of MTX resistance. Mechanistically, a key driver of MTX resistance is the reduced cellular uptake and polyglutamylation of the drug. This same mechanism, however, depletes the necessary co-factors for SHMT, creating a unique vulnerability. Consequently, MTX-resistant cells exhibit heightened sensitivity to SHMT inhibitors. This guide will explore the efficacy of this approach, benchmarked against other strategies such as leucovorin rescue, and alternative antifolates like pemetrexed and aminopterin.

The Rise of SHMT Inhibitors in Overcoming Methotrexate Resistance

The therapeutic rationale for targeting SHMT in MTX-resistant cancers is rooted in the intricate dance of folate metabolism. Methotrexate targets dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate (THF), a crucial cofactor for nucleotide synthesis. Cancer cells can develop resistance by downregulating folate transporters or the enzymes responsible for adding glutamate residues to methotrexate, a process called polyglutamylation, which traps the drug inside the cell.

This resistance mechanism, however, inadvertently creates a dependency on the SHMT pathway. Reduced folate uptake and polyglutamylation also lead to lower intracellular levels of THF-polyglutamates, the very substrate for the SHMT enzyme. This depletion sensitizes the cells to SHMT inhibition, as the pathway is already under stress.[1]

Quantitative Analysis of SHMT Inhibitor Efficacy

While specific data for this compound in MTX-resistant mammalian cell lines is not yet publicly available, extensive research on the dual human SHMT1/2 inhibitors, SHIN1 and SHIN2, provides compelling evidence for the efficacy of this drug class.

Cell LineCompoundIC50 (Parental)IC50 (MTX-Resistant)Fold Change in SensitivityReference
Molt4 (T-ALL)(+)SHIN2>10 µM~2.5 µM>4-fold increase[2]

As the table demonstrates, Molt4 human T-cell acute lymphoblastic leukemia (T-ALL) cells, after being rendered resistant to methotrexate, showed a greater than four-fold increase in sensitivity to the SHMT inhibitor (+)SHIN2.[2] This highlights the potential of SHMT inhibitors to be particularly effective in a patient population that has failed methotrexate therapy.

Comparative Analysis of Alternative Strategies

Several other strategies are employed to combat methotrexate resistance. Below is a comparison of their mechanisms and reported efficacy.

StrategyMechanism of ActionKey AdvantagesKey Limitations
SHMT Inhibition (e.g., this compound) Blocks the conversion of serine to glycine and the production of one-carbon units for nucleotide synthesis. Exploits a vulnerability created by MTX resistance mechanisms.[1]Highly effective in MTX-resistant cells.[2] Synergizes with methotrexate.[2][3][4]Limited clinical data currently available for this compound.
Leucovorin Rescue Bypasses the DHFR block by providing a reduced folate (folinic acid), replenishing the folate pool for normal cells.[5][6][7]Protects healthy cells from high-dose methotrexate toxicity.[5][7][8]Can potentially reduce the anticancer efficacy of methotrexate if not timed correctly.[9]
Pemetrexed A multi-targeted antifolate that inhibits thymidylate synthase (TS), DHFR, and glycinamide ribonucleotide formyltransferase (GARFT).[10]Broader mechanism of action than methotrexate.Can be less effective than methotrexate in certain cancer types, such as osteosarcoma.[11] Resistance can develop through various mechanisms.[12][13]
Aminopterin An antifolate with a similar mechanism to methotrexate but with potentially greater cellular uptake and metabolism in leukemic blasts.[14]Investigated as a potentially more potent alternative to methotrexate in ALL.[14]Historical concerns over toxicity, though modern preparations are being re-evaluated.[14][15]

Signaling Pathways and Experimental Workflows

To visualize the interplay of these pathways and the experimental approaches to assess drug efficacy, the following diagrams are provided.

Methotrexate_Resistance_and_SHMT_Inhibition Methotrexate Resistance and SHMT Inhibition Pathway cluster_0 Folate Metabolism cluster_2 Resistance Mechanism Folates Folates DHF Dihydrofolate (DHF) Folates->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR One_Carbon_Units One-Carbon Units THF->One_Carbon_Units SHMT dUMP dUMP dTMP dTMP dUMP->dTMP DNA_Synthesis DNA Synthesis & Cell Proliferation dTMP->DNA_Synthesis Serine Serine Glycine Glycine Serine->Glycine SHMT One_Carbon_Units->dTMP TS MTX Methotrexate MTX->DHF Inhibits DHFR Shmt_IN_1 This compound Shmt_IN_1->THF Inhibits SHMT Reduced_Uptake Reduced Folate Uptake/ Polyglutamylation Reduced_Uptake->Folates Decreases

Figure 1. Signaling pathway of MTX resistance and SHMT inhibition.

Experimental_Workflow Experimental Workflow for Efficacy Testing start Start cell_culture Culture Parental and MTX-Resistant Cell Lines start->cell_culture drug_treatment Treat cells with this compound, Methotrexate, and Alternatives cell_culture->drug_treatment viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) drug_treatment->viability_assay ic50 Calculate IC50 Values viability_assay->ic50 data_analysis Comparative Data Analysis ic50->data_analysis end End data_analysis->end

Figure 2. General experimental workflow for assessing drug efficacy.

Experimental Protocols

Generation of Methotrexate-Resistant Cell Lines
  • Cell Culture: Begin with a parental cancer cell line of interest (e.g., Molt4, A549). Culture the cells in their recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Stepwise Methotrexate Exposure: Gradually expose the cells to increasing concentrations of methotrexate over several months. Start with a concentration below the IC50 of the parental line.

  • Selection and Expansion: At each concentration, allow the cells to stabilize and select for the surviving, proliferating population. Once the cells show normal growth kinetics, increase the methotrexate concentration.

  • Confirmation of Resistance: After several rounds of selection, confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A significant increase in IC50 indicates the successful generation of a resistant cell line.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed the parental and methotrexate-resistant cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound, methotrexate, or other alternative compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

Conclusion

The inhibition of SHMT, as exemplified by compounds like this compound, presents a highly promising and mechanistically elegant strategy to overcome methotrexate resistance in cancer cells. The available data on related compounds strongly suggest that this approach can effectively target a key vulnerability created by the very mechanisms of MTX resistance. While further direct experimental validation of this compound in this context is necessary, the comparative analysis indicates a significant potential for this class of drugs. For researchers and drug developers, the exploration of SHMT inhibitors represents a critical and exciting frontier in the ongoing effort to outmaneuver cancer's adaptive capabilities.

References

Safety Operating Guide

Personal protective equipment for handling Shmt-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Shmt-IN-1

Disclaimer: As a novel research chemical, a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on general laboratory safety protocols for handling potent, small molecule inhibitors and should be supplemented by a thorough risk assessment conducted by qualified personnel in your institution.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent inhibitor of serine hydroxymethyltransferase (SHMT). Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your experiments.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and the absence of specific toxicity data, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound in solid or solution form.

PPE CategoryItemMaterial/Standard SpecificationPurpose
Hand Protection Double GlovingInner: Nitrile, Outer: Nitrile or NeopreneProvides a primary barrier against skin contact and allows for safe removal of the outer glove in case of contamination.
Eye Protection Safety GogglesANSI Z87.1 certified, with side shieldsProtects eyes from splashes and airborne particles.
Face Protection Face ShieldWorn over safety gogglesRecommended when there is a risk of splashes or when handling larger quantities.
Body Protection Laboratory CoatChemically resistant, fully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection Fume HoodCertified and properly functioningAll handling of solid this compound and preparation of solutions should be performed in a fume hood to prevent inhalation of airborne particles.
Foot Protection Closed-toe shoesMade of a non-porous materialProtects feet from spills.
Handling and Operational Plan

A systematic approach to handling this compound will minimize exposure risk and ensure the accuracy of experimental results.

2.1. Preparation and Weighing:

  • Designated Area: All handling of solid this compound must be conducted in a designated area within a certified chemical fume hood.

  • Weighing Procedure:

    • Use an analytical balance with a draft shield.

    • To minimize the generation of airborne particles, carefully open the container.

    • Use a micro-spatula for transferring the solid.

    • Tare a pre-labeled, sealed container on the balance before adding the compound.

    • After weighing, securely close the primary container and the weighing vessel.

    • Decontaminate the spatula and the balance surface with an appropriate solvent (e.g., 70% ethanol) followed by a mild detergent solution.

2.2. Solution Preparation:

  • Solvent Selection: this compound is soluble in DMSO.

  • Procedure:

    • In the fume hood, add the desired volume of solvent to the sealed container with the pre-weighed this compound.

    • Close the container and vortex or sonicate until the compound is fully dissolved.

    • For stock solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[1]

2.3. Storage:

Proper storage is crucial to maintain the stability and activity of this compound.

FormStorage TemperatureDurationContainer
Solid -20°C or -80°CLong-termTightly sealed, light-protected vial
Stock Solution (in DMSO) -20°CUp to 1 month[1]Aliquoted in tightly sealed, light-protected vials
Stock Solution (in DMSO) -80°CUp to 6 months[1]Aliquoted in tightly sealed, light-protected vials
Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeCollection ContainerDisposal Procedure
Solid Waste (e.g., contaminated gloves, weigh boats, pipette tips)Labeled, sealed hazardous waste bag or containerDispose of according to your institution's hazardous waste management guidelines.
Liquid Waste (e.g., unused solutions, contaminated solvents)Labeled, sealed hazardous waste containerDispose of according to your institution's hazardous waste management guidelines for halogenated or non-halogenated solvent waste, as appropriate.
Sharps (e.g., contaminated needles)Puncture-resistant sharps containerDispose of according to your institution's sharps and hazardous waste management guidelines.
Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Skin Contact 1. Immediately remove contaminated clothing and outer gloves. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.
Spill 1. Evacuate the immediate area. 2. Alert others in the vicinity. 3. If the spill is small and you are trained to handle it: a. Wear appropriate PPE. b. Cover the spill with an absorbent material. c. Collect the absorbed material into a sealed, labeled hazardous waste container. d. Clean the spill area with a suitable solvent, followed by soap and water. 4. For large spills, or if you are not trained, contact your institution's environmental health and safety department immediately.

Visual Workflow for Handling this compound

The following diagram outlines the key steps and decision points for the safe handling of this compound, from receiving the compound to the final disposal of waste.

Shmt_IN_1_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation & Weighing cluster_exp Experimentation cluster_storage Storage cluster_disposal Disposal prep_start Don Appropriate PPE fume_hood Work in a Certified Fume Hood prep_start->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment storage_decision Store Aliquots? dissolve->storage_decision collect_waste Collect Contaminated Waste experiment->collect_waste storage_decision->experiment No store_solution Store at -20°C or -80°C storage_decision->store_solution Yes store_solution->experiment dispose Dispose as Hazardous Waste collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.